TAN 420C
Description
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Properties
Molecular Formula |
C29H42N2O9 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[(4E,6Z,8R,10E,12R,13S,14R,16R,17S)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27?/m1/s1 |
InChI Key |
QCXSABHHRSWSID-GIRZCMNTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Genesis of TAN 420C: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathway of TAN 420C, a hydroquinone (B1673460) ansamycin (B12435341) antibiotic. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's background, key experimental data, and methodologies.
Introduction
This compound is a member of the TAN 420 series of antibiotics, first identified and isolated from the fermentation broth of Streptomyces hygroscopicus. As the hydroquinone analog of herbimycin C, this compound exhibits significant biological activity, including potent cytotoxic effects against lymphocytic leukemia. This guide will delve into the scientific foundations of its discovery and biosynthesis.
Discovery and Origin
The TAN 420 series of antibiotics, encompassing TAN 420A through E, were originally discovered and patented by researchers at Takeda Chemical Industries. The producing microorganism was identified as Streptomyces hygroscopicus, a well-known producer of a diverse array of secondary metabolites. This compound is specifically noted as a minor analogue within the herbimycin complex produced by this bacterial strain.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 91700-91-3 |
| Molecular Formula | C₂₉H₄₂N₂O₉ |
| Molecular Weight | 562.7 g/mol |
| Purity | >95% (by HPLC) |
| Appearance | Not specified in available literature |
Experimental Protocols
While the original patent literature provides a general framework for the production and isolation of the TAN 420 complex, detailed experimental protocols are not exhaustively described. The following sections outline generalized methodologies based on standard practices for the fermentation of Streptomyces and the purification of ansamycin-type antibiotics.
Fermentation of Streptomyces hygroscopicus
A generalized workflow for the fermentation process is illustrated in the diagram below.
Caption: Generalized workflow for the fermentation of Streptomyces hygroscopicus to produce this compound.
Typical Fermentation Parameters:
| Parameter | Typical Range/Value |
| Temperature | 28-30 °C |
| pH | 6.5 - 7.5 |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
| Agitation | 200 - 400 rpm |
| Incubation Time | 5 - 10 days |
Note: Optimal parameters would need to be determined empirically for a specific strain and fermentation setup.
Extraction and Purification of this compound
The extraction and purification of this compound from the fermentation broth typically involves a multi-step process to separate it from other components of the TAN 420 complex and impurities.
Caption: A representative workflow for the extraction and purification of this compound.
Biosynthetic Pathway
This compound belongs to the ansamycin family of natural products. Its biosynthesis is closely related to that of other well-studied ansamycins like herbimycin. The pathway commences with the formation of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, followed by chain extension via a polyketide synthase (PKS) assembly line. Subsequent post-PKS modifications lead to the final structure.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
The final step in the formation of this compound is the reduction of the benzoquinone moiety of its precursor, herbimycin C, to a hydroquinone.
Conclusion
This compound, a hydroquinone ansamycin from Streptomyces hygroscopicus, represents an interesting molecule with potential therapeutic applications. This guide has provided a foundational understanding of its discovery, key properties, and biosynthetic origins. Further research into optimizing its production and fully elucidating its mechanism of action could pave the way for future drug development endeavors.
In-Depth Technical Guide to TAN 420C: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available data for the ansamycin (B12435341) antibiotic, TAN 420C. The information is intended for researchers and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
This compound, also known as Dihydroherbimycin C, is a hydroquinone (B1673460) ansamycin antibiotic. It is recognized as a minor analogue of the herbimycin complex.
| Property | Value | Source |
| CAS Number | 91700-91-3 | [1][2] |
| Molecular Formula | C₂₉H₄₂N₂O₉ | [3] |
| Molecular Weight | 562.65 g/mol | [3] |
| Purity | >95% (by HPLC) | [4] |
| Appearance | Data not available | |
| Solubility | Soluble in DMSO. Not soluble in water. | N/A |
| Storage | Store at -20°C for long-term storage. | N/A |
Biological Activity and Mechanism of Action
This compound has demonstrated both antibacterial and antitumor activities. It is an isolate from the bacterium Streptomyces hygroscopicus.
Antibacterial Activity
This compound exhibits inhibitory effects against certain Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for select strains are detailed below.
| Bacterial Strain | MIC (µg/mL) |
| Bacillus brevis | 50 |
| Micrococcus flavus | 25 |
Antitumor Activity
The compound has shown cytotoxic effects against specific cancer cell lines. The effective dose for 50% inhibition (ED₅₀) has been determined for the following lymphocytic leukemia cell lines:
| Cell Line | ED₅₀ (µg/mL) |
| P388 | 0.34 |
| KB | 3.49 |
The precise mechanism of action for the antitumor activity of this compound has not been fully elucidated in the available literature. However, its structural similarity to the herbimycin complex suggests a potential role in the inhibition of cellular signaling pathways crucial for tumor cell proliferation and survival. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.
Synthesis and Experimental Protocols
Fermentation and Isolation
A comprehensive protocol for the fermentation of Streptomyces hygroscopicus and the subsequent isolation and purification of this compound would be detailed in the primary scientific literature that first described this compound series. Unfortunately, this specific publication, likely titled "TAN-420 A, B, C, D, and E, new ansamycin antibiotics. I. Taxonomy, fermentation, isolation, characterization and biological activities," could not be located in the available databases.
Experimental Assays for Biological Activity
Standard microbiological and cell-based assays were employed to determine the antibacterial and antitumor activities of this compound.
Antibacterial Susceptibility Testing (MIC Determination): A standard broth microdilution method would be utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains. This typically involves:
-
Preparation of a serial dilution of this compound in a suitable broth medium.
-
Inoculation of each dilution with a standardized suspension of the test bacterium.
-
Incubation under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (ED₅₀ Determination): The cytotoxic effects of this compound on cancer cell lines are typically assessed using a colorimetric assay such as the MTT or XTT assay. The general workflow is as follows:
-
Seeding of cancer cells in 96-well plates at a specific density.
-
After cell attachment, treatment with various concentrations of this compound.
-
Incubation for a defined period (e.g., 48-72 hours).
-
Addition of the assay reagent (e.g., MTT) and incubation to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization of the formazan crystals and measurement of the absorbance at a specific wavelength.
-
The ED₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to untreated control cells.
Signaling Pathways and Logical Relationships
Due to the limited specific information on the mechanism of action of this compound, a detailed signaling pathway diagram cannot be constructed at this time. However, based on the known activities of related ansamycin antibiotics, a hypothetical workflow for investigating its mechanism of action can be proposed.
References
TAN 420C: An In-depth Technical Guide to a Key Component of the Herbimycin Antibiotic Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN 420C, also known as Dihydroherbimycin C, is a polyketide-derived ansamycin (B12435341) antibiotic and a constituent of the herbimycin complex produced by the bacterium Streptomyces hygroscopicus.[1] As a minor analogue within this complex, which includes the well-studied Herbimycin A, this compound shares the characteristic benzoquinone ansamycin structure that underpins the family's potent biological activities.[2][3] The herbimycin complex, including this compound, has garnered significant interest in the scientific community for its pronounced antitumor, herbicidal, and antibiotic properties.[4] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, biosynthesis, mechanism of action, and the experimental methodologies crucial for its study.
Chemical Structure and Properties
This compound is structurally a derivative of the herbimycin family, characterized by a 19-membered macrocyclic lactam ring attached to a benzoquinone core. Its chemical formula is C29H40N2O9, with a molecular weight of 560.64 g/mol .[2] The structure of this compound (Dihydroherbimycin C) is closely related to other members of the herbimycin complex, such as Herbimycin A, differing in the degree of oxidation of the ansa-chain.
Spectroscopic Data
Table 1: Spectroscopic Analysis Methods for Herbimycin Analogues
| Spectroscopic Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the carbon-hydrogen framework, including the connectivity and stereochemistry of the molecule. ¹H and ¹³C NMR are essential for determining the precise structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, which are characteristic of the ansamycin structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide further structural information. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Reveals the presence of conjugated π-electron systems, such as the benzoquinone chromophore, which is a hallmark of this class of antibiotics. |
Biosynthesis of the Herbimycin Complex
The biosynthesis of herbimycins, as with other ansamycin antibiotics, originates from the shikimate pathway, utilizing 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit. The polyketide backbone is then extended by a Type I polyketide synthase (PKS) through the addition of seven extender units. The resulting pro-herbimycin undergoes a series of post-PKS modifications, including cyclization, oxidation, and methylation, to yield the various members of the herbimycin complex.
The proposed biosynthetic pathway for herbimycin A, which serves as a model for this compound, involves the formation of a hypothetical intermediate, progeldanamycin, followed by tailoring reactions catalyzed by specific enzymes encoded within the herbimycin biosynthetic gene cluster.
Biological Activity and Mechanism of Action
The herbimycin complex exhibits a broad range of biological activities, with the most notable being its potent antitumor effects. This activity stems from the ability of these ansamycins to inhibit key cellular signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of Hsp90 and Tyrosine Kinases
The primary molecular target of herbimycin A, and likely this compound, is the 90-kDa heat shock protein (Hsp90). Hsp90 is a molecular chaperone responsible for the proper folding and stability of a multitude of "client" proteins, many of which are critical oncogenic kinases such as Src, Raf, and ErbB2. By binding to the ATP-binding pocket of Hsp90, herbimycins inhibit its chaperone function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins.
Furthermore, herbimycins are known to directly inhibit the activity of non-receptor tyrosine kinases, such as those in the Src family. This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation, angiogenesis, and metastasis.
References
- 1. youtube.com [youtube.com]
- 2. A new pyrrole-amidine antibiotic TAN-868 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAN-1057 A-D, new antibiotics with potent antibacterial activity against methicillin-resistant Staphylococcus aureus. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
The Biological Activity of Ansamycin Antibiotics: A Technical Guide Focused on TAN-420C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamycin (B12435341) antibiotics are a class of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1] This diverse family of natural products, primarily isolated from actinomycetes, exhibits a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and potent antitumor properties.[2][3] Their unique structural features have made them a subject of intense research in drug discovery and development.[4] This technical guide provides an in-depth overview of the biological activity of ansamycin antibiotics, with a specific focus on TAN-420C, a member of the hydroquinone (B1673460) ansamycin subclass.
TAN-420C is a hydroquinone ansamycin antibiotic that has demonstrated antibacterial activity.[5] While specific data on its broader biological profile remains limited in publicly accessible literature, its structural similarity to other well-characterized benzoquinone ansamycins, such as geldanamycin (B1684428) and herbimycin A, allows for informed inferences regarding its likely mechanism of action and cellular targets. This guide will synthesize the available quantitative data, detail relevant experimental protocols, and elucidate the key signaling pathways implicated in the activity of this class of compounds.
Quantitative Data on Biological Activity
Quantitative data for ansamycin antibiotics is crucial for comparative analysis and structure-activity relationship (SAR) studies. The following tables summarize the available data for TAN-420C and related ansamycins.
Table 1: Antibacterial Activity of TAN-420C
| Organism | Assay Method | Endpoint | Value |
| Bacillus brevis | Broth Microdilution | MIC | 50 µg/mL |
| Micrococcus flavus | Broth Microdilution | MIC | 25 µg/mL |
Data sourced from commercial product information for TAN-420C.
Table 2: Cytotoxic Activity of Related Ansamycin Antibiotics
| Compound | Cell Line | Assay | Endpoint | Value (µM) |
| Naphthomycin | P388 (Murine Leukemia) | Cytotoxicity Assay | IC50 | 0.4 µg/mL (~0.55) |
| Naphthomycin | L1210 (Murine Leukemia) | Cytotoxicity Assay | IC50 | 1.3 µg/mL (~1.78) |
| Naphthomycin | L5178Y (Murine Leukemia) | Cytotoxicity Assay | IC50 | 0.9 µg/mL (~1.23) |
| Geldanamycin Derivative (17-AAG) | Breast Cancer Xenograft | In vivo | Tumor Growth Inhibition | Effective at non-toxic doses |
Data for Naphthomycin from a study on its antineoplastic activity. Data for 17-AAG from a study on its inhibition of Akt activation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific rigor of biological activity assessment. The following sections provide methodologies for key assays relevant to the study of ansamycin antibiotics.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Ansamycin antibiotic stock solution (e.g., TAN-420C dissolved in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the ansamycin antibiotic in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
-
Controls:
-
Include a growth control well containing only broth and inoculum (no antibiotic).
-
Include a sterility control well containing only broth.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C) for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the growth control.
-
Cytotoxicity Assessment - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Ansamycin antibiotic stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ansamycin antibiotic in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., medium with the same concentration of solvent used to dissolve the antibiotic).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the effect of a compound on the expression and phosphorylation status of proteins in a signaling pathway.
Materials:
-
Cell culture dishes
-
Ansamycin antibiotic
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the ansamycin antibiotic at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
-
Signaling Pathways and Mechanism of Action
The primary molecular target for many benzoquinone ansamycins is the Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational stability and function of a large number of "client" proteins, many of which are key components of oncogenic signaling pathways.
Inhibition of Hsp90
Ansamycins like geldanamycin bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.
Given that TAN-420C is a hydroquinone ansamycin, a reduced form of a benzoquinone, it is highly probable that it also functions as an Hsp90 inhibitor. The hydroquinone moiety can be readily oxidized to the corresponding quinone in the cellular environment, which is the active form for Hsp90 binding.
Hsp90 Client Proteins: A wide range of proteins involved in cell growth, proliferation, and survival are dependent on Hsp90 for their stability and function. These include:
-
Receptor Tyrosine Kinases: HER2, EGFR
-
Signaling Kinases: Akt, Raf-1, Cdk4
-
Transcription Factors: Mutant p53, HIF-1α
-
Steroid Hormone Receptors: Estrogen Receptor, Androgen Receptor
Downstream Effects on Signaling Pathways
By promoting the degradation of Hsp90 client proteins, ansamycin antibiotics can simultaneously disrupt multiple oncogenic signaling pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Several key components of this pathway are Hsp90 client proteins. For instance, the receptor tyrosine kinase HER2, which is often overexpressed in breast cancer, is a well-established Hsp90 client. Inhibition of Hsp90 by ansamycins leads to the degradation of HER2, which in turn abrogates downstream signaling through the PI3K/Akt pathway. This results in decreased phosphorylation and activation of Akt, leading to the induction of apoptosis and cell cycle arrest.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Key kinases in this pathway, such as Raf-1, are also Hsp90 client proteins. Therefore, Hsp90 inhibition by ansamycins can lead to the destabilization and degradation of Raf-1, thereby blocking the MAPK/ERK signaling cascade.
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the screening and characterization of the biological activity of a natural product antibiotic like TAN-420C.
References
Early-Stage Research on the Cytotoxicity of TAN-420C: A Technical Guide
Disclaimer: Initial literature searches did not yield specific information for a compound designated "TAN-420C." The following guide is based on early-stage cytotoxicity research for two classes of compounds, Tanshinones (often abbreviated as "Tan") and Titanocene (B72419) C , which are plausible interpretations of the user's query. This document synthesizes publicly available data on their cytotoxic effects, experimental protocols, and associated signaling pathways.
Introduction to Potential Candidates
Tanshinones: These are a group of bioactive diterpenes extracted from the roots of Salvia miltiorrhiza, a plant used in traditional Chinese medicine. Several tanshinones, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, have demonstrated cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and cell cycle arrest through various signaling pathways.[3][4]
Titanocene C: As a member of the titanocene family of organometallic compounds, Titanocene C has been investigated for its anticancer properties.[5] These compounds are noted for their distinct mechanisms of action compared to traditional platinum-based chemotherapy drugs.[5] The cytotoxic effects of Titanocene C are linked to the induction of cell cycle arrest and apoptosis, stemming from DNA damage and perturbation of cellular homeostasis.[6]
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various Tanshinones and Titanocenes across different cancer cell lines, providing a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of Tanshinones
| Compound/Extract | Cell Line | IC50 Value | Exposure Time | Reference |
| Total Extract (TE) | HeLa | < 18 µM | 48 hr | [1] |
| Total Extract (TE) | MCF-7 | < 18 µM | 48 hr | [1] |
| Cryptotanshinone (CT) | HeLa | > 100 µM | 48 hr | [1] |
| Cryptotanshinone (CT) | MCF-7 | > 100 µM | 48 hr | [1] |
| Tanshinone IIA (Tan2A) | HeLa | 59.53 µM | 48 hr | [1] |
| Tanshinone IIA (Tan2A) | MCF-7 | 36.27 µM | 48 hr | [1] |
| Hydroxycryptotanshinone (HCT) | HeLa | 17.55 µM | 48 hr | [1] |
| Hydroxycryptotanshinone (HCT) | MCF-7 | 16.97 µM | 48 hr | [1] |
| Tanshinone IIA | HepG2 | 4.17 ± 0.27 μM | Not Specified | [7] |
| Eighteen Tanshinones | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | 0.2 to 8.1 µg/ml | 48 hours | [2] |
Table 2: IC50 Values of Titanocenes
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| Titanocene C | Mean of various human tumor cell lines | 48.3 ± 32.5 µM | Not Specified | [5] |
| Titanocene C | LLC-PK (pig kidney epithelial) | 5.5 µM | Not Specified | [8] |
| Titanocene 5a | LLC-PK | 23 µM | Not Specified | [8] |
| Titanocene 5b | LLC-PK | 52 µM | Not Specified | [8] |
| Titanocene 5c | LLC-PK | 13 µM | Not Specified | [8] |
| Titanocene Dichloride | MCF-7 | 570 µM | 72 hr | [9][10] |
| Titanocene Dichloride | HT-29 | 413 µM | 72 hr | [9][10] |
| Titanocene Dichloride | Caco-2 | 6.9(6) mM | 24 hr | [11] |
| Titanocene Dichloride | HCT116 | 564.5 μM | 24 hr | [12] |
| Titanocenyl-dehydroepiandrosterone | MCF-7 | Significantly lower than Titanocene Dichloride | Not Specified | [9] |
| Ti2c | HCT116 | 8.13 μM | 24 hr | [12] |
| Ti4c | HCT116 | 3.20 μM | 24 hr | [12] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the early-stage cytotoxic research of Tanshinones and Titanocenes.
Cell Viability and Cytotoxicity Assays
A common method to assess cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 492 and 600 nm.[15]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents.
Annexin V Staining: This assay identifies one of the early events in apoptosis, the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, which is a hallmark of late-stage apoptosis.
Flow Cytometry for Sub-G1 Analysis: Flow cytometry can be used to analyze the DNA content of cells. Apoptotic cells will have a fractional DNA content and will appear as a "sub-G1" peak in a DNA content histogram.[16]
Signaling Pathways and Mechanisms of Action
Tanshinones
Tanshinones induce cytotoxicity through multiple signaling pathways, often culminating in apoptosis.
-
PI3K/AKT/JNK Pathway: Tanshinone IIA has been shown to inhibit the expression and phosphorylation of AKT and JNK, key components of the PI3K/AKT pathway, leading to apoptosis in ovarian cancer cells.[17]
-
JAK/STAT Pathway: In chronic myeloid leukemia cells, Tanshinone IIA inhibits JAK2/STAT5 signaling, while Cryptotanshinone targets the JAK2/STAT3 pathway, both leading to apoptosis.[3]
-
Wnt/β-catenin Signaling: Tanshinone IIA can induce apoptosis by inhibiting the Wnt/β-catenin signaling pathway, which in turn reduces the expression of the DNA repair enzyme MGMT.[18]
-
Calcium-Dependent Apoptosis: Tanshinone IIA can increase intracellular calcium levels, leading to a decrease in mitochondrial membrane potential and subsequent apoptosis.[19]
-
JNK/ERK Pathway: Tanshinone I activates the JNK pathway and inhibits the ERK signaling pathway, promoting apoptosis in chronic myeloid leukemia cells.[4]
Caption: Signaling pathways affected by Tanshinones leading to apoptosis.
Titanocene C
The cytotoxic mechanism of Titanocene C involves direct interaction with cellular macromolecules and disruption of essential cellular processes.
-
DNA Damage and Replication Inhibition: Titanocene C accumulates in the nucleus and is believed to directly interact with DNA, inhibiting DNA replication and transcription.[6]
-
Topoisomerase Inhibition: It downregulates the expression of topoisomerases I and IIα, enzymes crucial for DNA unwinding during replication and transcription.[6]
-
Perturbation of Zinc Homeostasis: Titanocene C induces metallothionein (B12644479) genes and downregulates cellular zinc uptake, leading to a disturbance in zinc homeostasis. This affects the function of zinc-dependent transcription factors and metalloenzymes, contributing to cell cycle arrest and apoptosis.[6]
-
Induction of Apoptosis and Stress Response: The cellular stress caused by DNA damage and metabolic disruption leads to the upregulation of genes involved in apoptosis and the general stress response.[6]
Caption: Proposed mechanism of cytotoxicity for Titanocene C.
Experimental Workflow
The general workflow for in vitro cytotoxicity screening is a systematic process to determine the efficacy of a compound against cancer cells.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of cytotoxicity of anticancer titanocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity studies of titanocene C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity studies of steroid-functionalized titanocenes as potential anticancer drugs: sex steroids as potential vectors for titanocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water-Soluble, Titanocene-Based Prodrugs with Thiosemicarbazones as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tanshinone IIA induces apoptosis via inhibition of Wnt/β‑catenin/MGMT signaling in AtT‑20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Biosynthesis of TAN-420C in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of TAN-420C, a polyketide antibiotic produced by Streptomyces species. Drawing upon the well-characterized biosynthetic pathway of the closely related ansamycin (B12435341) antibiotic, herbimycin, this document details the genetic and enzymatic machinery responsible for the synthesis of this potent cytotoxic agent.
Introduction to TAN-420C
TAN-420C, also known as Dihydroherbimycin C, is a member of the benzoquinone ansamycin family of natural products.[1] These compounds are renowned for their potent biological activities, including antitumor, antibacterial, and herbicidal properties.[2][3] TAN-420C is a minor analogue of the herbimycin complex, which is produced by Streptomyces hygroscopicus.[1] Like its congeners, the biological activity of TAN-420C is attributed to its ability to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth and survival.
The core structure of TAN-420C, like other ansamycins, consists of a macrocyclic lactam ring derived from a polyketide backbone, which is, in turn, attached to a benzene (B151609) or quinone moiety. The biosynthesis of this complex molecule is orchestrated by a sophisticated enzymatic assembly line, primarily involving a Type I modular polyketide synthase (PKS) and a series of post-PKS tailoring enzymes.
The Biosynthetic Gene Cluster and Key Enzymes
The biosynthesis of TAN-420C is governed by a dedicated biosynthetic gene cluster (BGC) within the Streptomyces genome. While the specific BGC for TAN-420C has not been independently elucidated, the high structural similarity to herbimycin A allows for a detailed understanding based on the well-studied herbimycin (hbm) BGC.[4]
The hbm gene cluster encodes a large, multifunctional Type I PKS, along with enzymes responsible for the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and a suite of post-PKS modification enzymes.
Table 1: Key Genes and Enzymes in the Herbimycin Biosynthetic Pathway (Model for TAN-420C)
| Gene (in hbm cluster) | Enzyme/Protein | Proposed Function in Herbimycin/TAN-420C Biosynthesis |
| hbmA1, hbmA2, hbmA3 | Modular Polyketide Synthase (PKS) | Assembly of the polyketide backbone through seven extension modules. |
| AHBA synthase genes | AHBA Synthase Complex | Synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. |
| gdmM, gdmL homologs | Oxygenases | Believed to be involved in the formation of the benzoquinone moiety. |
| Various | Methyltransferases, Hydroxylases, Carbamoyltransferases | Post-PKS tailoring of the polyketide backbone to yield the final herbimycin analogues. |
| Unidentified | Reductase | Post-PKS reduction of a double bond in the macrocyclic ring to form the "dihydro" structure of TAN-420C. |
The Biosynthetic Pathway of TAN-420C
The biosynthesis of TAN-420C can be dissected into three main stages: starter unit formation, polyketide chain assembly, and post-PKS modifications.
Formation of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)
The biosynthesis is initiated with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). This crucial precursor is synthesized by a dedicated set of enzymes encoded within the gene cluster. The AHBA synthase complex catalyzes the conversion of intermediates from primary metabolism into AHBA, which is then loaded onto the PKS to kickstart the assembly of the polyketide chain.
Polyketide Chain Elongation
The core of the TAN-420C molecule is assembled by a Type I modular PKS. This enzymatic complex functions as an assembly line, where each module is responsible for the addition and modification of a two-carbon extender unit. The herbimycin PKS consists of a loading module and seven extension modules. The loading module specifically recognizes and incorporates the AHBA starter unit. Each of the seven subsequent modules catalyzes a cycle of condensation, ketoreduction, dehydration, and enoylreduction to extend the growing polyketide chain. The specific combination of these catalytic domains within each module dictates the structure of the final polyketide backbone.
Post-PKS Modifications and Formation of TAN-420C
Following the release of the completed polyketide chain from the PKS, a series of tailoring enzymes modify the macrocycle to produce the various herbimycin analogues. These modifications include hydroxylations, methylations, and carbamoylation, which are critical for the biological activity of the final compounds.
The defining feature of TAN-420C is its "dihydro" nature, indicating the reduction of a double bond present in other herbimycin analogues. This reduction is catalyzed by a specific, yet to be definitively identified, post-PKS reductase enzyme. This enzymatic step is crucial in diversifying the products of the herbimycin biosynthetic pathway.
Below is a DOT script representation of the proposed biosynthetic pathway for TAN-420C.
Quantitative Data
Quantitative data on the production of TAN-420C is scarce in the publicly available literature. However, studies on the production of other secondary metabolites by Streptomyces hygroscopicus, such as rapamycin, provide insights into the potential production levels that can be achieved through strain improvement and fermentation optimization.
Table 2: Example Production Titers of Rapamycin in Streptomyces hygroscopicus
| Strain | Fermentation Condition | Rapamycin Titer (mg/L) | Reference |
| S. hygroscopicus wild-type | Unoptimized medium | 37.5 ± 2.8 | |
| S. hygroscopicus mutant | Unoptimized medium | 151.9 ± 22.6 | |
| S. hygroscopicus mutant | Optimized medium | 220.7 ± 5.7 | |
| S. hygroscopicus MTCC 4003 | Shake flask | 539 | |
| S. hygroscopicus MTCC 4003 | Bioreactor | 1,316 |
These data highlight the significant potential for enhancing the production of TAN-420C through similar metabolic engineering and process optimization strategies.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of TAN-420C biosynthesis.
Gene Inactivation in Streptomyces hygroscopicus
Gene inactivation is a fundamental technique to elucidate the function of specific genes within the biosynthetic cluster. A common method involves the use of PCR-targeting to replace a gene of interest with an antibiotic resistance cassette.
Protocol for Gene Knockout using PCR-Targeting:
-
Design of Primers: Design forward and reverse primers with 5' extensions homologous to the regions flanking the target gene and 3' sequences that anneal to an antibiotic resistance cassette.
-
Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid carrying the desired resistance gene to generate the disruption cassette with flanking homology arms.
-
Preparation of Competent Cells: Prepare electrocompetent E. coli cells (e.g., BW25113/pIJ790) carrying a plasmid that expresses the λ Red recombinase system.
-
Electroporation and Recombination: Electroporate the purified PCR product into the competent E. coli cells containing the cosmid with the target gene cluster. The λ Red system will mediate homologous recombination, replacing the target gene with the resistance cassette.
-
Transfer to Streptomyces: Transfer the modified cosmid from E. coli to Streptomyces hygroscopicus via intergeneric conjugation.
-
Selection and Verification: Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette. Verify the gene knockout by PCR and Southern blot analysis.
Below is a DOT script illustrating the workflow for gene inactivation.
Heterologous Expression of the Biosynthetic Gene Cluster
Heterologous expression of the entire BGC in a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces albus, can facilitate the study of the biosynthetic pathway and potentially improve product titers.
Protocol for Heterologous Expression:
-
Cloning the BGC: Clone the entire TAN-420C (herbimycin) BGC into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Vector Transfer: Introduce the vector carrying the BGC into a suitable E. coli strain for propagation.
-
Intergeneric Conjugation: Transfer the BGC-containing vector from E. coli to the desired Streptomyces heterologous host via conjugation.
-
Selection of Exconjugants: Select for Streptomyces colonies that have successfully received the BGC.
-
Fermentation and Analysis: Cultivate the heterologous host under appropriate fermentation conditions and analyze the culture broth and mycelium for the production of TAN-420C and related metabolites using techniques like HPLC and mass spectrometry.
Metabolite Extraction and Analysis
Protocol for Extraction and HPLC Analysis:
-
Cultivation: Grow the Streptomyces strain in a suitable production medium.
-
Extraction: After a desired fermentation period, separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an equal volume of ethyl acetate. Extract the mycelial pellet with methanol (B129727) or acetone.
-
Concentration: Evaporate the organic solvents from both extracts under reduced pressure to obtain the crude extracts.
-
HPLC Analysis: Redissolve the crude extracts in a suitable solvent (e.g., methanol) and analyze by reverse-phase high-performance liquid chromatography (HPLC). A typical mobile phase gradient could be water (with 0.1% formic acid) and acetonitrile. Detection can be performed using a photodiode array (PDA) detector and a mass spectrometer.
Conclusion
The biosynthesis of TAN-420C in Streptomyces is a complex and fascinating process that relies on a modular polyketide synthase and a suite of tailoring enzymes. By leveraging the knowledge gained from the study of the closely related herbimycin biosynthetic pathway, researchers can further investigate the specific enzymatic steps leading to the formation of TAN-420C. The application of modern genetic and analytical techniques will not only provide a deeper understanding of this intricate biosynthetic machinery but also pave the way for the engineered production of novel ansamycin analogues with improved therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAN 420C in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TAN 420C is an antibiotic identified as a minor analogue of the herbimycin complex, produced by Streptomyces hygroscopicus. It is recognized for its potent cytotoxic and anti-tumor activities, with demonstrated efficacy against lymphocytic leukemia. As an analogue of herbimycin, this compound is presumed to function as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis, making it a target of interest in cancer research.
These application notes provide generalized protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines. Researchers should note that these are starting-point protocols and must be optimized for their specific cell lines and experimental conditions.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be summarized for clear interpretation and comparison. The following tables are templates for data presentation.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells
| This compound Concentration | Incubation Time (e.g., 48h) - Mean Absorbance ± SD | % Cell Viability |
| Vehicle Control (e.g., 0.1% DMSO) | [Value] | 100% |
| [Concentration 1] | [Value] | [Value]% |
| [Concentration 2] | [Value] | [Value]% |
| [Concentration 3] | [Value] | [Value]% |
| [Concentration 4] | [Value] | [Value]% |
| [Concentration 5] | [Value] | [Value]% |
| Calculated IC50 Value: | [Value] |
Table 2: Apoptosis Induction by this compound in [Cell Line Name] Cells
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | [Value] | [Value] | [Value] | [Value] |
| This compound [Concentration] | [Value] | [Value] | [Value] | [Value] |
| Positive Control (e.g., Staurosporine) | [Value] | [Value] | [Value] | [Value] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the effective range.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of the DNA stain PI by cells with compromised membrane integrity.
Materials:
-
This compound
-
Appropriate cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with this compound at a concentration around the predetermined IC50 value and a higher concentration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a suitable period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the inferred signaling pathway of this compound and the experimental workflow for the apoptosis assay.
Caption: Inferred signaling pathway of this compound as an Hsp90 inhibitor.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
References
Determining the Effective Concentration of TAN 420C in Leukemia Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAN 420C is a novel investigational compound demonstrating potential anti-leukemic properties. This document provides detailed protocols for determining the effective concentration of this compound in various leukemia cell lines. The primary assays outlined include the MTT assay for cell viability, flow cytometry-based apoptosis analysis, and western blotting for mechanistic pathway elucidation. These protocols are intended to offer a standardized framework for evaluating the efficacy and mechanism of action of this compound and other potential therapeutic agents in a laboratory setting.
Data Presentation
Table 1: IC50 Values of this compound in Various Leukemia Cell Lines after 72 hours of Treatment
| Cell Line | Type of Leukemia | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia (CML) | 15.2 ± 1.8 |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 9.8 ± 1.2 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 5.5 ± 0.9 |
| Jurkat | Acute T-cell Leukemia (ALL) | 22.1 ± 2.5 |
| Primary AML Patient Samples | Acute Myeloid Leukemia (AML) | 7.3 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Culture
Leukemia cell lines (K562, HL-60, MV4-11, and Jurkat) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For optimal growth, cell densities should be maintained between 3 x 10^5 and 1 x 10^6 cells/mL[1].
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Leukemia cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed 1.2 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium[2].
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.1% to avoid solvent-induced cytotoxicity[3].
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/mL and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on specific signaling pathways involved in cell survival and apoptosis.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for Evaluating the Dose-Response of a Novel Compound in Lymphocytic Leukemia Cells
Disclaimer: As of the date of this document, "TAN 420C" is not referenced in publicly available scientific literature. Therefore, the following application notes and protocols are provided as a comprehensive guide for evaluating a hypothetical novel compound, herein referred to as "Compound X," in lymphocytic leukemia cells. The data presented are illustrative placeholders.
Introduction
Lymphocytic leukemia is a type of cancer affecting the blood and bone marrow, characterized by the overproduction of lymphocytes. The development of novel therapeutic agents that can selectively induce apoptosis in leukemia cells is a primary goal of oncological research. This document provides detailed protocols for characterizing the in vitro efficacy of a novel compound, Compound X, against lymphocytic leukemia cell lines. The key experiments described herein are designed to determine the dose-dependent effects on cell viability, the induction of apoptosis, and the modulation of key signaling pathways.
Data Presentation
The following tables summarize the hypothetical dose-dependent effects of Compound X on lymphocytic leukemia cells.
Table 1: Dose-Response of Compound X on the Viability of Lymphocytic Leukemia Cell Lines
| Cell Line | Compound X IC50 (µM) after 48h |
| Jurkat | 5.2 |
| MOLT-4 | 8.9 |
| CCRF-CEM | 6.5 |
IC50 values were determined using the MTT assay after 48 hours of continuous exposure to Compound X. Data are presented as the mean of three independent experiments.
Table 2: Induction of Apoptosis by Compound X in Jurkat Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 2.1 ± 0.5 | 1.3 ± 0.3 |
| Compound X (5 µM) | 25.8 ± 2.1 | 15.4 ± 1.8 |
| Compound X (10 µM) | 45.2 ± 3.5 | 28.9 ± 2.7 |
Jurkat cells were treated with Compound X for 24 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedures for culturing suspension lymphocytic leukemia cell lines.
Materials:
-
Lymphocytic leukemia cell lines (e.g., Jurkat, MOLT-4, CCRF-CEM)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability daily. Subculture cells every 2-3 days to maintain a density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
MTT Cell Viability Assay
This assay is used to determine the dose-dependent cytotoxic effects of Compound X.
Materials:
-
Lymphocytic leukemia cells
-
Complete growth medium
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of Compound X in complete growth medium.
-
Add 100 µL of the diluted Compound X solutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Treated and untreated lymphocytic leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treat cells with various concentrations of Compound X or vehicle control for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.[1]
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for investigating the effect of Compound X on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Treated and untreated lymphocytic leukemia cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Compound X as described for the apoptosis assay.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating Compound X.
References
Application Notes and Protocols for Assessing the Cytotoxic Effects of TAN-420C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420C is an antibiotic belonging to the ansamycin (B12435341) family, identified as a minor analog of the Herbimycin complex.[1][2] While specific literature on TAN-420C is limited, its structural similarity to Herbimycin A suggests a likely mechanism of action centered on the inhibition of Heat Shock Protein 90 (Hsp90).[3][4] Hsp90 is a critical molecular chaperone responsible for the conformational stability and function of a multitude of client proteins, many of which are integral components of oncogenic signaling pathways.[5][6] These client proteins include key regulators of cell growth, proliferation, and survival such as ERBB2, C-RAF, CDK4, and AKT/PKB.[5][7]
Inhibition of Hsp90 by compounds like Herbimycin A leads to the proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple signaling cascades and ultimately inducing cell cycle arrest and apoptosis.[6][8] Therefore, it is hypothesized that the cytotoxic effects of TAN-420C are mediated through the inhibition of Hsp90, making it a compound of interest for cancer research.
These application notes provide a comprehensive guide to assessing the cytotoxic properties of TAN-420C, detailing experimental protocols for key assays and outlining a potential signaling pathway affected by this compound.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison and interpretation.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of TAN-420C (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
IC50 Value: The concentration of TAN-420C that inhibits cell viability by 50% should be calculated from the dose-response curve.
Table 2: Membrane Integrity as Determined by LDH Release Assay
| Concentration of TAN-420C (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | ||
| Low Cytotoxicity Control | ||
| High Cytotoxicity Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration of TAN-420C (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 1 | ||||
| 10 | ||||
| 50 |
Table 4: Caspase-3 Activity Assay
| Concentration of TAN-420C (µM) | Fluorescence (Ex/Em = 380/460 nm) (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle Control) | 1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| Staurosporine (Positive Control) |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of TAN-420C (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.[3]
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.[4][11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate.[12]
-
Reaction Mixture: Prepare an LDH reaction mixture containing substrate, cofactor, and a tetrazolium salt, and add 50 µL to each well.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[6] The background absorbance at 680 nm should be subtracted.[12]
-
Controls: Include a low cytotoxicity control (untreated cells) and a high cytotoxicity control (cells treated with a lysis buffer) to determine the minimum and maximum LDH release.[12]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC.[8] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TAN-420C for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a fluorogenic substrate that is cleaved by active caspase-3, releasing a fluorescent molecule.
Protocol:
-
Cell Lysate Preparation: Treat cells with TAN-420C, harvest, and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Reaction Setup: In a 96-well black plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
Visualizations
Hypothetical Signaling Pathway of TAN-420C
Experimental Workflow: Cell Viability (MTT) Assay
Experimental Workflow: Cytotoxicity (LDH) Assay
Experimental Workflow: Apoptosis (Annexin V/PI) Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Herbimycin - Wikiwand [wikiwand.com]
- 3. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. Targeting multiple signal transduction pathways through inhibition of Hsp90 - ProQuest [proquest.com]
- 9. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted delivery of heat shock protein 90 inhibitors prevents growth of HER2-positive tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Herbimycins D-F, ansamycin analogues from Streptomyces sp. RM-7-15. | Chemsrc [chemsrc.com]
Application of TAN 420C in Hsp90 Inhibition Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the folding, stabilization, and activation of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, such as receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., RAF-1, AKT), and transcription factors (e.g., mutant p53).[1][2] This dependence of cancer cells on Hsp90 for the stability of oncoproteins makes it an attractive target for cancer therapy.[3][4][5] Inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.
TAN 420C is an antibiotic that belongs to the Herbimycin complex of ansamycin (B12435341) antibiotics. While its activity as an Hsp90 inhibitor has not been extensively characterized in the scientific literature, its structural similarity to known Hsp90 inhibitors like Herbimycin A suggests it may also target Hsp90. Herbimycin A and other ansamycins bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity, which is essential for its chaperone function.
This document provides a comprehensive overview of the standard assays used to characterize potential Hsp90 inhibitors and detailed protocols that can be adapted for the evaluation of this compound.
Hsp90 Signaling Pathway and Inhibition
The chaperone cycle of Hsp90 is an ATP-dependent process. In its relaxed, ADP-bound state, Hsp90 has a low affinity for client proteins. Upon ATP binding, Hsp90 undergoes a significant conformational change to a "closed" state, which is competent for client protein activation. The subsequent hydrolysis of ATP to ADP returns Hsp90 to its relaxed state, releasing the mature client protein. Hsp90 inhibitors, such as those from the ansamycin family, typically bind to the N-terminal ATP pocket, locking Hsp90 in a conformation that is unable to bind ATP and process client proteins. This leads to the ubiquitination and subsequent degradation of client proteins by the proteasome.
Caption: Hsp90 signaling pathway and proposed mechanism of inhibition by this compound.
Quantitative Data Summary
As there is no publicly available data on the Hsp90 inhibitory activity of this compound, the following table provides a template for how such data could be presented once generated. For comparison, typical IC50 values for the well-characterized Hsp90 inhibitor Geldanamycin are included.
| Compound | Fluorescence Polarization (IC50) | ATPase Activity (IC50) | Client Protein Degradation (EC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Geldanamycin | 5 - 50 nM | 20 - 100 nM | 50 - 200 nM (e.g., for HER2) |
Experimental Protocols
The following are generalized protocols for common Hsp90 inhibition assays. These should be optimized and validated for use with this compound.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the Hsp90 ATP binding site.
Materials:
-
Purified recombinant human Hsp90α
-
Fluorescently labeled probe (e.g., FITC-Geldanamycin)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40
-
Test compound (this compound)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of Hsp90α and FITC-Geldanamycin in assay buffer. The final concentrations should be optimized, but a starting point is 30 nM Hsp90α and 5 nM FITC-Geldanamycin.
-
Add 10 µL of the Hsp90α/FITC-Geldanamycin solution to each well of the 384-well plate.
-
Prepare serial dilutions of this compound in assay buffer and add 10 µL to the appropriate wells. For control wells, add 10 µL of assay buffer with DMSO (vehicle control).
-
Incubate the plate at room temperature for 4-6 hours, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Hsp90 ATPase Activity Assay
This assay measures the inhibition of the intrinsic ATPase activity of Hsp90.
Materials:
-
Purified recombinant human Hsp90α
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (1 mM)
-
Test compound (this compound)
-
Malachite Green Phosphate (B84403) Detection Kit
-
96-well clear microplate
-
Plate reader capable of measuring absorbance at 620-650 nm
Protocol:
-
Add 2 µL of serially diluted this compound to the wells of a 96-well plate.
-
Add 20 µL of Hsp90α (e.g., 2.5 µM) in assay buffer to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration ~350 µM).
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at ~635 nm.
-
Calculate the IC50 value as described for the FP assay.
Cell-Based Hsp90 Client Protein Degradation Assay (Western Blot)
This assay determines the effect of Hsp90 inhibition on the levels of client proteins in cancer cell lines.
Materials:
-
Cancer cell line known to be dependent on an Hsp90 client protein (e.g., SK-BR-3 for HER2, MCF-7 for RAF-1)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the client protein of interest (e.g., anti-HER2, anti-RAF-1) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the client protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the concentration-dependent degradation of the client protein. The EC50 can be calculated from this data.
Experimental Workflow Visualization
Caption: A typical experimental workflow for characterizing a potential Hsp90 inhibitor.
Conclusion
While this compound's role as an Hsp90 inhibitor is currently speculative based on its structural similarity to known inhibitors, the assays and protocols outlined in this document provide a clear path for its evaluation. By systematically applying these biochemical and cell-based assays, researchers can determine the Hsp90 inhibitory potential of this compound, elucidate its mechanism of action, and assess its potential as a therapeutic agent. It is imperative that each assay is carefully optimized and validated for this specific compound to ensure accurate and reproducible results.
References
- 1. This compound - CD BioSustainable [sustainable-bio.com]
- 2. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using TAN 420C to Study Tyrosine Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signal transduction, regulating processes like cell growth, differentiation, and survival.[1] Their dysregulation is a common factor in the development of various diseases, particularly cancer, making them a primary target for therapeutic drugs.[1][2] Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the action of these enzymes.[3][4] This document provides detailed application notes and protocols for the use of TAN 420C, a novel and potent tyrosine kinase inhibitor, in research and drug development. This compound has demonstrated high selectivity for the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.
This compound: A Selective EGFR Inhibitor
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of EGFR, preventing the autophosphorylation and activation of downstream signaling pathways. EGFR signaling is a key regulator of cell proliferation, survival, and migration. Overactivity of this pathway is a known driver in several types of cancer.
Data Presentation
The inhibitory activity of this compound was assessed against a panel of tyrosine kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| EGFR | 5.2 |
| HER2 | 158 |
| VEGFR2 | 890 |
| SRC | >10,000 |
| ABL | >10,000 |
The cellular efficacy of this compound was evaluated by measuring its effect on the viability of A549 lung carcinoma cells, which are known to express EGFR.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (nM) |
| A549 | Cell Viability | 25.7 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the procedure for determining the IC50 of this compound against a specific tyrosine kinase.
Materials:
-
Active Tyrosine Kinase (e.g., recombinant human EGFR)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control).
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
A549 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration of this compound relative to the DMSO-treated control cells.
-
Determine the EC50 value by plotting the data and fitting to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tang Prize | Knowledge | Tyrosine Kinase Inhibitors and Targeted Cancer Therapy [tang-prize.org]
Application Notes and Protocols for Preclinical Evaluation of TAN-420C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420C, also known as Dihydroherbimycin C, is an antibiotic compound isolated from Streptomyces hygroscopicus and is a minor analogue of the herbimycin complex.[1] Preliminary studies have indicated its potential as an antitumor agent, demonstrating potent cytotoxic activity against lymphocytic leukemia.[2] As a member of the ansamycin (B12435341) family of antibiotics, which includes the well-characterized Hsp90 inhibitor Herbimycin A, it is hypothesized that TAN-420C may exert its anticancer effects through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often dysregulated in cancer, playing key roles in cell proliferation, survival, and angiogenesis.
These application notes provide a comprehensive experimental design for the preclinical evaluation of TAN-420C in animal models, with a primary focus on its potential as an anti-cancer therapeutic. The protocols detailed below are intended to guide researchers in assessing the efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile of TAN-420C.
In Vitro Characterization of TAN-420C
Prior to in vivo testing, it is essential to characterize the in vitro activity of TAN-420C to confirm its mechanism of action and identify appropriate cancer cell lines for xenograft studies.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of TAN-420C across a panel of cancer cell lines.
Protocol:
-
Seed cancer cell lines (e.g., human lymphocytic leukemia, breast cancer, lung cancer lines) in 96-well plates at a density of 5,000-10,000 cells per well.
-
After 24 hours of incubation, treat the cells with increasing concentrations of TAN-420C (e.g., 0.01 µM to 100 µM) dissolved in a suitable solvent like DMSO.[3] Include a vehicle control group.
-
Incubate the cells for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation:
| Cell Line | Histology | TAN-420C IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| Jurkat | Lymphocytic Leukemia | ||
| MCF-7 | Breast Cancer | ||
| A549 | Lung Cancer | ||
| PC-3 | Prostate Cancer |
Hsp90 Binding and Inhibition Assays
Objective: To confirm the binding of TAN-420C to Hsp90 and its inhibitory effect on Hsp90's chaperone function.
Protocol:
-
Hsp90 Binding Assay: Perform a competitive binding assay using a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) and purified Hsp90α protein. Measure the displacement of the fluorescent probe by increasing concentrations of TAN-420C.
-
Hsp90 ATPase Activity Assay: Measure the effect of TAN-420C on the ATPase activity of Hsp90 using a commercially available kit.
-
Client Protein Degradation Assay: Treat cancer cells with TAN-420C for 24 hours. Lyse the cells and perform Western blot analysis to assess the protein levels of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2, CDK4). A decrease in the levels of these proteins indicates Hsp90 inhibition.
Data Presentation:
| Assay | Metric | TAN-420C | 17-AAG (Positive Control) |
| Hsp90 Binding | Ki (nM) | ||
| Hsp90 ATPase Inhibition | IC50 (µM) | ||
| Western Blot (Akt) | Fold Change vs. Vehicle | ||
| Western Blot (Raf-1) | Fold Change vs. Vehicle |
In Vivo Efficacy Studies in Xenograft Models
Objective: To evaluate the antitumor efficacy of TAN-420C in a relevant in vivo cancer model.
Animal Model Selection
Based on the in vitro cytotoxicity data, select a cancer cell line that is sensitive to TAN-420C for the xenograft study. Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are suitable for establishing tumor xenografts.
Experimental Protocol
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells (e.g., Jurkat cells for a leukemia model) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Dosing and Administration:
-
Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
TAN-420C (e.g., 10, 30, 100 mg/kg), administered intraperitoneally (i.p.) or orally (p.o.) daily or every other day.
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent for the chosen cancer type).
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Body weight changes to monitor toxicity.
-
Survival analysis.
-
-
Study Termination: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice, and collect tumors and major organs for further analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | i.p. | 0 | ||
| TAN-420C | 10 | i.p. | |||
| TAN-420C | 30 | i.p. | |||
| TAN-420C | 100 | i.p. | |||
| Positive Control |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of TAN-420C and to correlate its presence with its biological effect.
Pharmacokinetic Study
Protocol:
-
Administer a single dose of TAN-420C to mice (intravenously and orally) at a therapeutic dose determined from the efficacy studies.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood to obtain plasma and analyze the concentration of TAN-420C using a validated analytical method such as LC-MS/MS.
-
Calculate key PK parameters including Cmax, Tmax, AUC, and half-life.
Data Presentation:
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| IV | 10 | N/A | ||||
| PO | 30 |
Pharmacodynamic Study
Protocol:
-
In a separate cohort of tumor-bearing mice, administer a single dose of TAN-420C.
-
Collect tumor tissue and peripheral blood mononuclear cells (PBMCs) at different time points post-dose.
-
Analyze the levels of Hsp90 client proteins (e.g., Akt, Raf-1) in the tumor tissue by Western blot or immunohistochemistry.
-
Measure the induction of the heat shock response (e.g., Hsp70 expression) as a biomarker of Hsp90 inhibition.
Data Presentation:
| Time Post-Dose (h) | Tumor Akt Level (Fold Change vs. Pre-dose) | Tumor Hsp70 Level (Fold Change vs. Pre-dose) |
| 0 | 1.0 | 1.0 |
| 2 | ||
| 8 | ||
| 24 |
Toxicology Studies
Objective: To assess the safety profile and potential toxicity of TAN-420C.
Protocol:
-
Acute Toxicity Study: Administer single, escalating doses of TAN-420C to healthy mice and observe for signs of toxicity and mortality over 14 days to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Study: Administer TAN-420C daily for 14 or 28 days at doses up to the MTD.
-
Endpoints:
-
Clinical observations (e.g., changes in behavior, appearance).
-
Body weight measurements.
-
Hematology and clinical chemistry analysis of blood samples at the end of the study.
-
Gross necropsy and histopathological examination of major organs.
-
Data Presentation:
| Parameter | Vehicle Control | TAN-420C (Low Dose) | TAN-420C (Mid Dose) | TAN-420C (High Dose) |
| Hematology | ||||
| White Blood Cells (x10^9/L) | ||||
| Red Blood Cells (x10^12/L) | ||||
| Platelets (x10^9/L) | ||||
| Clinical Chemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| Creatinine (mg/dL) | ||||
| Histopathology | ||||
| Liver | No abnormal findings | |||
| Kidney | No abnormal findings | |||
| Spleen | No abnormal findings |
Mandatory Visualizations
Caption: Proposed signaling pathway for TAN-420C as an Hsp90 inhibitor.
Caption: Overall experimental workflow for the preclinical evaluation of TAN-420C.
Caption: Decision tree for the preclinical development of TAN-420C.
References
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of TAN 420 Series Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The TAN 420 series of compounds are a family of microbial metabolites with potential therapeutic applications. Accurate and reliable analytical methods are crucial for the purification, characterization, and quantification of these compounds in various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such molecules.
It is important to note that searches for "TAN 420C" did not yield a specific chemical entity, with the designation more commonly referring to a grade of stainless steel. However, the related compound, TAN 420E , is a known hydroquinone (B1673460) analogue of Herbimycin A, an ansamycin (B12435341) antibiotic. This document will focus on the analytical protocols for TAN 420E as a representative of the TAN 420 series, based on established methods for analogous compounds.
Chemical Profile of TAN 420E
| Property | Value |
| CAS Number | 91700-93-5[1][2] |
| Molecular Formula | C₃₀H₄₄N₂O₉[1][2] |
| Molecular Weight | 576.7 g/mol [1] |
| Class | Hydroquinone Ansamycin Antibiotic |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO; poor water solubility. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification of TAN 420E
This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of TAN 420E. The method is based on common practices for the analysis of hydroquinones and ansamycin antibiotics.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
TAN 420E reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
Chromatographic Conditions:
A summary of the recommended HPLC parameters is provided in the table below.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 for a typical gradient profile. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 295 nm (based on hydroquinone detection) |
Table 2: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Sample Preparation:
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of TAN 420E reference standard.
-
Dissolve the standard in a suitable solvent in which it is freely soluble, such as methanol or DMSO, in a 50 mL volumetric flask.
-
Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Solution Preparation:
-
Prepare the sample containing TAN 420E by dissolving a known quantity in a suitable solvent.
-
The final concentration should be within the calibration range of the standard solutions.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability:
Before sample analysis, the performance of the HPLC system should be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the TAN 420E reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of TAN 420E in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 3: Representative Quantitative Data for TAN 420E Analysis
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | 15.2 | 50000 | 10 | N/A |
| Standard 2 | 15.2 | 250000 | 50 | N/A |
| Sample 1 | 15.2 | 155000 | 31 | 98.5 |
| Sample 2 | 15.3 | 148000 | 29.5 | 99.1 |
Note: The data presented in this table is for illustrative purposes only and should be generated for each specific analysis.
Visualizations
Experimental Workflow for HPLC Analysis of TAN 420E
Caption: Workflow for the HPLC analysis of TAN 420E.
References
Application Notes and Protocols for Assessing Cell ViViability Following TAN-420C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420C, an analog of the herbimycin complex, is presumed to function as a tyrosine kinase inhibitor (TKI). TKIs are a class of targeted therapeutic agents that interfere with the signaling pathways crucial for cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers and other proliferative diseases. Therefore, assessing the impact of potential TKIs like TAN-420C on cell viability is a critical step in preclinical drug development.
These application notes provide detailed protocols for a panel of robust and widely accepted cell viability and apoptosis assays suitable for evaluating the efficacy of TAN-420C treatment in a cellular context. The selection of the appropriate assay depends on the specific research question, cell type, and experimental setup.
Key Signaling Pathways Targeted by Tyrosine Kinase Inhibitors
Tyrosine kinase inhibitors typically target receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases, interfering with the downstream signaling cascades that promote cell survival and proliferation. A generalized representation of these pathways is depicted below. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate multiple downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways ultimately regulate gene expression related to cell cycle progression, protein synthesis, and inhibition of apoptosis.
Recommended Cell Viability and Apoptosis Assays
A multi-faceted approach employing assays that measure different aspects of cell health is recommended for a comprehensive assessment of TAN-420C's effects.
| Assay Type | Principle | Endpoint Measured | Recommended Assays |
| Metabolic Activity | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. | Mitochondrial metabolic activity, an indicator of cell viability. | MTT, XTT |
| ATP Content | Luciferase-based reaction that uses ATP from viable cells to generate a luminescent signal. | Intracellular ATP levels, a direct measure of metabolically active cells. | CellTiter-Glo® |
| Apoptosis | Detection of phosphatidylserine (B164497) (PS) externalization on the outer leaflet of the plasma membrane of apoptotic cells. | Early to late-stage apoptosis and necrosis. | Annexin V/Propidium Iodide (PI) Staining |
Experimental Workflow for Assessing Cell Viability
The following diagram outlines a typical workflow for evaluating the effect of TAN-420C on cell viability.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of TAN-420C in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of TAN-420C. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: Similar to the MTT assay, the XTT assay measures the metabolic activity of viable cells. The key difference is that the reduction of the yellow tetrazolium salt XTT produces a water-soluble orange formazan product, eliminating the need for a solubilization step.
Materials:
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate for the desired treatment duration.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay quantifies the amount of ATP, an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with TAN-420C as described in the MTT protocol.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with TAN-420C for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. For dose-response experiments, the half-maximal inhibitory concentration (IC50) should be calculated. Statistical analysis should be performed to determine the significance of the observed effects.
Example Data Table:
| TAN-420C Conc. (µM) | % Cell Viability (MTT Assay) ± SD | % Cell Viability (XTT Assay) ± SD | RLU (CellTiter-Glo) ± SD | % Apoptotic Cells (Annexin V+) ± SD |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 1,500,000 ± 120,000 | 5.1 ± 1.2 |
| 0.1 | 95.3 ± 4.5 | 96.1 ± 5.1 | 1,420,000 ± 110,000 | 8.3 ± 1.5 |
| 1 | 72.8 ± 6.1 | 75.4 ± 5.9 | 1,050,000 ± 95,000 | 25.6 ± 3.4 |
| 10 | 45.2 ± 3.9 | 48.9 ± 4.2 | 650,000 ± 58,000 | 58.9 ± 5.1 |
| 100 | 10.5 ± 2.1 | 12.3 ± 2.5 | 180,000 ± 21,000 | 85.4 ± 6.7 |
Disclaimer: These protocols provide a general framework. Optimization of cell density, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of TAN-420C for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of TAN-420C in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of TAN-420C precipitation in cell culture media?
A1: TAN-420C is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of TAN-420C in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the media. The final concentration of the organic solvent is often too low to maintain the solubility of the compound.[1][2]
Q2: What is the recommended starting solvent for dissolving TAN-420C?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving hydrophobic compounds like TAN-420C for use in cell-based assays.[3] It is crucial, however, to keep the final concentration of DMSO in the cell culture low to avoid cytotoxicity.
Q3: What is the maximum safe concentration of DMSO for most cell lines?
A3: The final concentration of DMSO in your cell culture should generally be kept below 0.5%, with a concentration of less than 0.1% being ideal for sensitive or primary cells to avoid solvent-induced cytotoxicity.[3] It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q4: Can alternative solvents be used if DMSO is not suitable?
A4: Yes, other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) can be used. However, like DMSO, they can exhibit cytotoxicity, and their final concentration must be carefully controlled. For any solvent, a vehicle control is essential to assess its impact on cell viability and function.
Q5: What are solubilizing excipients and can they help with TAN-420C solubility?
A5: Solubilizing excipients are agents that can be added to a formulation to improve the solubility of a poorly soluble compound. For cell-based assays, common excipients include cyclodextrins and non-ionic surfactants like Pluronic® F-68. These can be effective alternatives or additions to using organic solvents.
Troubleshooting Guides
Issue 1: Immediate Precipitation of TAN-420C Upon Dilution
You've dissolved TAN-420C in DMSO, but upon adding it to your cell culture medium, a precipitate forms immediately.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of TAN-420C exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of TAN-420C. Conduct a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation. | Perform a serial or stepwise dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure even dispersion. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
| High DMSO Stock Concentration | Using a very high concentration stock (e.g., 100 mM) requires a large dilution factor, which can cause the compound to precipitate out of the small volume of DMSO into the large volume of aqueous media. | Prepare a lower concentration stock solution in DMSO (e.g., 10 mM). This reduces the dilution factor needed and can sometimes prevent precipitation upon addition to the medium. |
Issue 2: Delayed Precipitation of TAN-420C in the Incubator
The media containing TAN-420C appears clear initially, but after a few hours or days at 37°C, a precipitate becomes visible.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | TAN-420C may interact with salts, proteins (especially in serum), or other components in the media over time, forming insoluble complexes. | Test the solubility of TAN-420C in a simpler buffered saline solution (e.g., PBS) to see if media components are the issue. If serum is a factor, consider reducing the serum percentage during the treatment period, if experimentally feasible. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including TAN-420C, potentially pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| pH Shift in Media | Over time, cell metabolism can cause the pH of the culture medium to change, which can alter the solubility of a pH-sensitive compound. | Ensure the medium is adequately buffered (e.g., with HEPES) if pH stability is a concern for your experiment. |
Experimental Protocols
Protocol 1: Standard Dilution of TAN-420C using DMSO
This protocol outlines the standard method for preparing a working solution of a hydrophobic compound.
-
Prepare High-Concentration Stock Solution:
-
Dissolve TAN-420C in 100% cell culture grade DMSO to create a high-concentration stock (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Final Working Solution:
-
Thaw an aliquot of the TAN-420C stock solution at room temperature.
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
To minimize precipitation, perform an intermediate dilution step. For a final concentration of 10 µM with 0.1% DMSO, you can dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution, then add 10 µL of this to 10 mL of medium.
-
Alternatively, add the high-concentration stock directly. Add a small volume of the DMSO stock (e.g., 1 µL of a 10 mM stock) to the pre-warmed medium (1 mL for a 10 µM final concentration) while gently vortexing.
-
Crucially, add the DMSO stock to the medium, not the other way around.
-
-
Final Check and Application:
-
After dilution, visually inspect the medium for any signs of precipitation.
-
If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Improving TAN-420C Solubility with β-Cyclodextrin
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, rendering them more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
-
Prepare a β-Cyclodextrin Stock Solution:
-
Prepare a 100 mM stock solution of HP-β-CD in sterile, deionized water.
-
Stir vigorously or sonicate until fully dissolved. Sterilize by filtering through a 0.22 µm filter.
-
-
Complexation of TAN-420C with β-Cyclodextrin:
-
Dissolve TAN-420C powder directly into the HP-β-CD stock solution at the desired concentration. This may require overnight stirring at room temperature to facilitate complex formation.
-
Alternatively, first, dissolve TAN-420C in a minimal amount of DMSO and then add it to the HP-β-CD solution while vortexing.
-
-
Preparation of Final Working Solution:
-
The TAN-420C/HP-β-CD complex solution can now be diluted into your pre-warmed cell culture medium to achieve the final desired concentration.
-
Include a vehicle control with the same final concentration of HP-β-CD in the medium.
-
Protocol 3: Using Pluronic® F-68 as a Solubilizing Agent
Pluronic® F-68 is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds in aqueous solutions.
-
Prepare a Pluronic® F-68 Stock Solution:
-
Prepare a 10% (w/v) stock solution of Pluronic® F-68 in sterile, deionized water. This may require gentle heating to fully dissolve.
-
Allow the solution to cool to room temperature and sterilize by filtering through a 0.22 µm filter.
-
-
Solubilization of TAN-420C:
-
First, dissolve TAN-420C in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
In a separate sterile tube, add a small volume of the TAN-420C DMSO stock to the 10% Pluronic® F-68 solution. The final concentration of Pluronic® F-68 is often around 0.1% in the final culture medium.
-
Vortex the mixture thoroughly.
-
-
Preparation of Final Working Solution:
-
Dilute the TAN-420C/Pluronic® F-68 mixture into pre-warmed cell culture medium to achieve the desired final concentration of TAN-420C.
-
Ensure the final concentration of Pluronic® F-68 is not cytotoxic to your cells (typically starting at 0.1%). Include a vehicle control with the same final concentrations of DMSO and Pluronic® F-68.
-
Quantitative Data Summary
The following tables provide hypothetical data for guiding the optimization of TAN-420C solubility. Note: This data is for illustrative purposes and should be empirically verified for your specific experimental conditions.
Table 1: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Typical Final Concentration | Max Concentration (Resistant Cell Lines) | Notes |
| DMSO | ≤ 0.1% | 0.5% | Always perform a vehicle control. Sensitivity is cell-line dependent. |
| Ethanol | ≤ 0.1% | 0.5% | Can be more cytotoxic than DMSO for some cell lines. |
Table 2: Hypothetical Solubility of TAN-420C with Different Methods
| Method | Solvent/Excipient | Max Soluble Concentration (Hypothetical) |
| Standard Dilution | 0.1% DMSO in Media | ~5 µM |
| Standard Dilution | 0.5% DMSO in Media | ~25 µM |
| Cyclodextrin | 1 mM HP-β-CD + 0.1% DMSO | ~50 µM |
| Surfactant | 0.1% Pluronic® F-68 + 0.1% DMSO | ~40 µM |
Visualizations
Caption: Workflow for testing and improving TAN-420C solubility.
References
Common issues with TAN 420C stability in DMSO
Welcome to the Technical Support Center for TAN 420C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an antibiotic and a minor analogue of the herbimycin complex, which is isolated from Streptomyces hygroscopicus. It is known to exhibit antitumor activity.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 91700-91-3 | [1] |
| Molecular Formula | C29H42N2O9 | [1] |
| Molecular Weight | 562.7 g/mol | [1] |
| Appearance | Greenish tan lyophilisate | [1] |
| Purity | >95% by HPLC | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | |
| Long-Term Storage (Powder) | -20°C |
Q2: How should I prepare a stock solution of this compound?
Due to its poor water solubility, this compound should be dissolved in an organic solvent. DMSO is a commonly used solvent for preparing stock solutions. For example, a 10 mM stock solution can be prepared in DMSO.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
It is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles. For a related compound, Herbimycin A, a DMSO solution is stable for up to 3 months when stored at -20°C.
Q4: Is there specific data on the long-term stability of this compound in DMSO?
Currently, there is a lack of publicly available, specific long-term stability data for this compound in DMSO. General studies on compound stability in DMSO suggest that many compounds remain stable for extended periods when stored at low temperatures and protected from moisture. However, the stability of a specific compound can vary. It is best practice to use freshly prepared solutions when possible, especially for sensitive experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
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Question: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What could be the cause and how can I prevent this?
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Answer: This is a common issue for hydrophobic compounds dissolved in a high-concentration organic solvent when diluted into an aqueous solution. The rapid change in solvent polarity causes the compound to "crash out" of the solution.
Solutions:
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Decrease the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration.
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Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) buffer can sometimes improve solubility.
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Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help maintain solubility.
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Increase the final DMSO concentration (with caution): A slightly higher final DMSO concentration in your assay might be necessary to keep the compound in solution. However, it is crucial to keep the final DMSO concentration as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
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Issue 2: Inconsistent or unexpected experimental results.
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Question: My experimental results with this compound are variable or not what I expected. Could the stability of the DMSO stock be the issue?
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Answer: While this compound is expected to be reasonably stable in DMSO when stored correctly, degradation can occur over time, especially with improper handling.
Troubleshooting Steps:
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Prepare fresh stock solutions: The most reliable way to rule out stability issues is to prepare a fresh stock solution from the lyophilized powder.
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Avoid repeated freeze-thaw cycles: As mentioned, aliquot your stock solution to minimize freeze-thaw cycles which can degrade the compound.
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Check for proper storage: Ensure your DMSO stock has been consistently stored at -20°C or -80°C and protected from light and moisture. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability.
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Issue 3: Observed cellular toxicity or other unexpected biological effects.
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Question: I'm seeing toxicity in my cell-based assay that doesn't seem to be related to the activity of this compound. Could DMSO be the cause?
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Answer: Yes, DMSO itself can have biological effects, especially at higher concentrations.
Considerations:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your specific cell line. For most cell lines, this is typically below 0.5%, and for some sensitive primary cells, it may be even lower.
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Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any solvent effects.
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DMSO can affect cell membranes and other cellular processes: DMSO is known to increase cell membrane permeability. This could potentially influence the uptake of other substances or have direct effects on cellular signaling.
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Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound (lyophilized powder)
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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-
Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
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Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 562.7 g/mol ), you would add 177.7 µL of DMSO.
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Calculation: (1 mg / 562.7 g/mol ) / (10 mmol/L) = 0.1777 L = 177.7 µL
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-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
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Vortex gently until the powder is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
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Visualizations
As an analog of the Herbimycin complex, this compound is expected to function as an Hsp90 inhibitor. The following diagram illustrates a generalized workflow for investigating the stability of a compound like this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO.
The following diagram illustrates a simplified signaling pathway for Hsp90 inhibition, which is the likely mechanism of action for this compound.
Caption: Simplified pathway of Hsp90 inhibition by this compound.
References
Optimizing Incubation Time for TAN 420C Treatment in Cancer Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of TAN 420C treatment in cancer cells.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
Question: I have treated my cancer cells with this compound, but I am observing minimal or no cytotoxic effect. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors could contribute to a lack of cytotoxic response. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The selected incubation time may be too short for this compound to induce a measurable cytotoxic response. It is crucial to perform a time-course experiment to determine the optimal treatment duration.[1] |
| Inappropriate Concentration | The concentration of this compound may be too low to be effective in your specific cell line. A dose-response experiment with a range of concentrations is necessary to determine the half-maximal inhibitory concentration (IC50).[1] |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance to the compound. It's important to characterize your cell line and consider using a known sensitive cell line as a positive control.[1] |
| Drug Inactivation | This compound may be unstable in the cell culture medium over the incubation period.[1] Prepare fresh solutions for each experiment, minimize exposure to light, and consider the stability of the compound in your specific media.[1][2] |
| Poor Cell Health | Unhealthy or overly confluent cells may not respond optimally to treatment. Ensure your cells are in the logarithmic growth phase and seeded at an appropriate density.[3][4] |
Issue 2: High Variability Between Replicates
Question: My results from the this compound treatment show high variability between replicate wells. How can I improve the consistency of my assay?
Answer:
High variability can obscure the true effect of your compound. The following steps can help minimize this issue.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell numbers across wells are a common source of variability. Ensure a homogeneous cell suspension by thoroughly mixing before seeding and use a cell counter for accuracy.[1][4] |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration.[5] To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[1] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of this compound or other reagents can introduce significant errors. Use calibrated pipettes and maintain a consistent technique.[1] |
| Cell Morphology Changes | Changes in cell morphology can indicate altered metabolism, affecting assay results.[5] Regularly observe your cells to ensure they appear healthy and consistent across wells. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: As an initial approach, a time-course experiment is highly recommended. A common starting point for a new compound is to test a range of time points, such as 12, 24, 48, and 72 hours, to capture both early and late cellular responses.[1] The optimal time will depend on the mechanism of action of this compound and the doubling time of your specific cancer cell line.
Q2: How do I design a time-course experiment to optimize this compound incubation?
A2: A well-designed time-course experiment is critical. You should treat your cells with a fixed, potentially effective concentration of this compound (e.g., a concentration estimated from preliminary dose-response studies) and measure the cytotoxic effect at multiple time points.
Q3: Should I change the media during a long incubation period with this compound?
A3: For longer incubation times (e.g., beyond 48-72 hours), depletion of nutrients and acidification of the medium can affect cell health and the experimental outcome.[6] If your experiment requires extended incubation, re-feeding the cultures by partially replacing the medium may be necessary, though this can introduce variability.[5] The stability of this compound in the culture medium over time should also be considered.[7]
Q4: Can the solvent for this compound affect the cells?
A4: Yes. The most common solvent for compounds like this compound is dimethyl sulfoxide (B87167) (DMSO).[2] High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO used to dissolve this compound, to ensure that the observed effects are due to the compound itself and not the solvent.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Cytotoxicity Assay
This protocol outlines a method to determine the optimal incubation time for this compound using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®).
Methodology:
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Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
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This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[2] Dilute the stock solution in complete cell culture medium to the desired final concentration.
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Treatment: Remove the existing medium from the cells and add the medium containing this compound. Include appropriate controls:
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Untreated Control: Cells with fresh medium only.
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Vehicle Control: Cells with medium containing the same final concentration of the solvent used for this compound.[4]
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Time-Course Incubation: Incubate the plates at 37°C in a humidified CO2 incubator. At each designated time point (e.g., 12, 24, 48, 72 hours), remove a plate for analysis.
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Cytotoxicity Assay: At the end of each incubation period, perform a cytotoxicity assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate for 2-4 hours).[1]
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Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time will be the point at which a significant and reproducible cytotoxic effect is observed.[1]
Example Data Presentation:
| Incubation Time (hours) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 | 100 | 100 |
| 12 | 85.3 ± 4.2 | 92.1 ± 3.5 |
| 24 | 62.7 ± 5.1 | 75.4 ± 4.8 |
| 48 | 41.5 ± 3.9 | 50.2 ± 3.1 |
| 72 | 35.8 ± 4.5 | 45.6 ± 2.9 |
| Note: This is representative data. Actual results will vary depending on the cell line and experimental conditions.[1] |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
Troubleshooting unexpected results in TAN 420C experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAN 420C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Dihydroherbimycin C, is a hydroquinone (B1673460) ansamycin (B12435341) antibiotic isolated from Streptomyces hygroscopicus. Its primary applications are in preclinical research as an antitumor and antibacterial agent. It has demonstrated strong cytotoxic activity against lymphocytic leukemia and antibacterial effects against certain Gram-positive bacteria.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to a month, though fresh preparation is always ideal.
Q3: My this compound is not dissolving properly. What should I do?
This compound is soluble in DMSO. If you are experiencing solubility issues, ensure you are using a sufficient volume of high-quality, anhydrous DMSO. Gentle warming and vortexing can aid in dissolution. Avoid aqueous buffers as the primary solvent due to limited water solubility.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
High variability can stem from several factors:
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Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using them correctly, especially for serial dilutions.
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Incomplete Solubilization: Make sure the this compound is fully dissolved in the stock solution before further dilution. Any precipitate will lead to inconsistent concentrations.
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Cell Plating Inconsistency: Uneven cell distribution in multi-well plates is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Troubleshooting Experimental Assays
Cytotoxicity Assays (e.g., MTT, XTT)
Issue 1: High background absorbance in control wells (no cells).
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Potential Cause: The culture medium may be contaminated with bacteria or yeast, or a component in the medium (like phenol (B47542) red) could be interfering with the absorbance reading. The test compound itself might also be directly reducing the assay reagent.
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Recommended Solution:
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Visually inspect the wells for any signs of microbial contamination.
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Use phenol red-free medium during the assay incubation period.
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Run a control with medium, the assay reagent, and this compound (without cells) to check for direct reduction of the reagent by the compound. If this occurs, consider an alternative viability assay that measures a different endpoint (e.g., LDH release for membrane integrity).
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Issue 2: Absorbance readings are too low or there is no dose-dependent effect.
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Potential Cause: The cell density may be too low, the incubation time with this compound could be too short, or the compound may have degraded.
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Recommended Solution:
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Optimize the cell seeding density to ensure the absorbance values for untreated control cells are within the linear range of the assay (typically 0.75 - 1.25 OD).
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Increase the incubation time with this compound (e.g., from 24 to 48 or 72 hours).
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Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to rule out compound degradation.
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Antibacterial Assays (e.g., Broth Microdilution)
Issue 1: No bacterial growth in the positive control well (no antibiotic).
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Recommended Solution:
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Ensure the bacterial culture is in the logarithmic growth phase before preparing the inoculum.
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Verify the inoculum density using a spectrophotometer or by plating a dilution series.
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Use fresh, sterile broth and ensure aseptic techniques are followed throughout the procedure.
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Issue 2: Inconsistent MIC values across repeated experiments.
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Potential Cause: Variability in inoculum density is a primary cause of inconsistent MICs. The cation concentration (e.g., Ca2+ and Mg2+) in the Mueller-Hinton broth can also affect the activity of some antibiotics.
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Recommended Solution:
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Strictly standardize the inoculum preparation to a 0.5 McFarland standard.
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Use a commercially prepared, quality-controlled Mueller-Hinton broth to ensure lot-to-lot consistency.
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Always run a quality control strain with a known MIC for this compound (if available) or a standard antibiotic to validate the assay.
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Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Dihydroherbimycin C |
| Molecular Formula | C₂₉H₄₂N₂O₉ |
| Molecular Weight | 562.66 g/mol |
| CAS Number | 91700-91-3 |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C (Long-term) |
| Storage (Solution) | -20°C in DMSO |
Illustrative Biological Activity of Related Ansamycins
| Assay Type | Cell Line / Organism | Illustrative IC₅₀ (µM) |
| Cytotoxicity | Various Cancer Cell Lines | ~0.02 - 1 |
| Assay Type | Organism | Illustrative MIC (µg/mL) |
| Antibacterial | Bacillus brevis | 50 |
| Antibacterial | Micrococcus flavus | 25 |
Experimental Protocols
General Protocol for a 96-Well Plate Cytotoxicity (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) control and wells with medium only (blank).
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT into formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the data to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: General experimental workflow for a cytotoxicity (MTT) assay.
Caption: Mechanism of action for ansamycin antibiotics like this compound.
How to prevent degradation of TAN 420C in solution
Disclaimer: The following information is a general guide for preventing the degradation of research compounds like TAN-420C in solution. Due to the limited publicly available data on the specific chemical properties and degradation pathways of TAN-420C, these recommendations are based on best practices for handling peptide-like and other complex organic molecules.[1][2][3] Researchers should empirically determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the general signs of TAN-420C degradation in my solution?
A1: Degradation of TAN-420C can manifest in several ways:
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Visual Changes: Appearance of cloudiness, precipitation, or a change in color of the solution.[1]
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Inconsistent Experimental Results: A gradual or sudden loss of biological activity or potency in your assays.[1]
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Chromatographic Changes: When analyzed by techniques like HPLC or LC-MS, you may observe a decrease in the area of the main peak corresponding to TAN-420C, with the appearance of new peaks representing degradation products.
Q2: What are the primary factors that can cause TAN-420C to degrade in solution?
A2: Several factors can contribute to the degradation of compounds like TAN-420C in a solution environment:
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Hydrolysis: The chemical breakdown of the compound due to reaction with water. This is a common degradation pathway for molecules with susceptible functional groups like esters and amides.
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Oxidation: Degradation due to reaction with oxygen, which can be accelerated by exposure to light, heat, or the presence of metal ions.
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pH: The stability of a compound can be highly dependent on the pH of the solution. Extreme pH values (either acidic or basic) can catalyze degradation reactions.
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Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
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Light Exposure: Many complex organic molecules are sensitive to light and can undergo photodegradation.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and aggregation.
Q3: How should I prepare and store my stock solutions of TAN-420C?
A3: Proper preparation and storage are crucial for maintaining the integrity of your TAN-420C solutions:
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Solvent Selection: Use a high-purity, anhydrous solvent in which TAN-420C is readily soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions of many organic compounds.
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Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system.
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Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
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Storage Temperature: Store the aliquots at a low temperature, typically -20°C or -80°C, as recommended for many peptide-like compounds.
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Light Protection: Store solutions in amber vials or wrap the vials in aluminum foil to protect them from light.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential degradation of TAN-420C in your experiments.
Problem: I am observing a progressive loss of activity of TAN-420C in my multi-day experiments.
| Potential Cause | Recommended Action |
| Instability in Experimental Media | The compound may be degrading in your cell culture media or buffer over time. |
| Solution: Perform a time-course stability study. Incubate TAN-420C in your experimental media for the duration of your experiment and analyze its concentration at different time points using HPLC or a relevant bioassay. If degradation is confirmed, consider adding the compound fresh at different stages of your experiment or identify a more stable formulation. | |
| Adsorption to Labware | The compound may be adsorbing to the surface of your plasticware (e.g., plates, tubes). |
| Solution: Use low-adhesion plasticware. You can also include a small percentage of a non-ionic surfactant like Tween-20 in your buffers, if compatible with your assay, to reduce non-specific binding. |
Problem: My freshly prepared solution of TAN-420C shows multiple peaks on HPLC analysis.
| Potential Cause | Recommended Action |
| Impure Starting Material | The solid compound may have degraded during storage or was impure upon receipt. |
| Solution: Always use a fresh vial of the compound if possible and compare its chromatographic profile to a previously established standard. Refer to the manufacturer's certificate of analysis for the expected purity. | |
| Degradation During Solubilization | The compound may be unstable in the chosen solvent or may have degraded during the solubilization process (e.g., due to heating). |
| Solution: Try solubilizing a small amount of the compound in a different high-purity solvent. Avoid heating to dissolve the compound unless absolutely necessary and validated. Sonication at room temperature can be a gentler alternative. |
Quantitative Data Summary
The following tables present hypothetical stability data for a compound like TAN-420C to illustrate how different factors can influence its degradation. Note: This is example data and does not represent actual experimental results for TAN-420C.
Table 1: Effect of Solvent and Temperature on TAN-420C Stability over 48 Hours
| Solvent | Storage Temperature (°C) | % Remaining TAN-420C (Hypothetical) |
| DMSO | -20 | >99% |
| DMSO | 4 | 95% |
| DMSO | 25 (Room Temp) | 85% |
| Ethanol | -20 | 98% |
| Ethanol | 4 | 90% |
| Ethanol | 25 (Room Temp) | 75% |
| PBS (pH 7.4) | 4 | 80% |
| PBS (pH 7.4) | 25 (Room Temp) | 60% |
Table 2: Influence of pH on TAN-420C Stability in Aqueous Buffer at 25°C over 24 Hours
| Buffer pH | % Remaining TAN-420C (Hypothetical) |
| 3.0 | 70% |
| 5.0 | 90% |
| 7.4 | 82% |
| 9.0 | 65% |
Experimental Protocols
Protocol 1: Preparation of TAN-420C Stock Solution
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Acclimatization: Allow the vial of solid TAN-420C to equilibrate to room temperature before opening to prevent condensation of moisture.
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Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
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Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
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Storage: Store the aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.
Protocol 2: Assessment of TAN-420C Stability in Experimental Buffer
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Solution Preparation: Prepare a solution of TAN-420C in your experimental buffer at the final working concentration.
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Incubation: Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).
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Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
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Analysis: Immediately analyze the aliquots by a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining concentration of TAN-420C.
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Data Interpretation: Plot the concentration of TAN-420C versus time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of TAN-420C in a solution.
Caption: A decision tree for troubleshooting TAN-420C degradation.
Caption: Potential degradation pathways for a complex organic molecule.
References
Technical Support Center: Addressing Off-Target Effects of Ansamycin Antibiotics in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ansamycin (B12435341) antibiotics. The content is designed to help address specific issues related to off-target effects that may be encountered during experiments.
Troubleshooting Guides
Unexpected experimental outcomes when using ansamycin antibiotics can often be attributed to off-target effects. This guide provides potential explanations and mitigation strategies for common issues.
Quantitative Data Summary: On-Target vs. Off-Target Effects
The following table summarizes the inhibitory concentrations (IC50), dissociation constants (Kd), and growth inhibition (GI50) values for common ansamycin antibiotics. These values can help researchers select appropriate concentrations to minimize off-target effects.
| Compound | Target/Effect | Assay/Cell Line | Value (nM) | Reference |
| Geldanamycin | Hsp90 (Kd) | Isothermal Titration Calorimetry | 1200 | |
| Hsp90 (IC50) | Cell-free | 27 | [1] | |
| Cytotoxicity (GI50) | Mean of 60 human tumor cell lines | 180 | [2] | |
| Cytotoxicity (IC50) | Glioma cell lines | 0.4 - 3 | [3] | |
| Cytotoxicity (IC50) | Breast cancer cell lines | 2 - 20 | [3] | |
| Cytotoxicity (IC50) | Small cell lung cancer cell lines | 50 - 100 | [3] | |
| Cytotoxicity (IC50) | Ovarian cancer cell lines | 2000 | [3] | |
| VDAC Binding | Affinity bead precipitation | Binds independently of Hsp90 | [4] | |
| 17-AAG (Tanespimycin) | Hsp90 (IC50) | Cell-free | 5 | [5] |
| Hsp90 (IC50) | Tumor cell-derived | 5 - 6 | [6] | |
| Hsp90 (IC50) | Normal tissue-derived | 200 - 600 | [6] | |
| Cytotoxicity (IC50) | LNCaP, LAPC-4, DU-145, PC-3 (prostate cancer) | 25 - 45 | [6] | |
| Cytotoxicity (IC50) | SKBR-3 (breast cancer) | 70 | [7] | |
| Cytotoxicity (IC50) | JIMT-1 (trastuzumab-resistant breast cancer) | 10 | [7] | |
| VDAC Binding (Ki) | Competitive filter binding assay | 274 ± 72 | [4] | |
| 17-DMAG (Alvespimycin) | Hsp90 (IC50) | Cell-free | 62 | [8][9] |
| Cytotoxicity (GI50) | SKBR3 (breast cancer) | 29 | [8] | |
| Cytotoxicity (GI50) | SKOV3 (ovarian cancer) | 32 | [8] | |
| Cytotoxicity (IC50) | MG63, Saos, HOS, NY (osteosarcoma) | 70.7 - 75 | [10] | |
| Cytotoxicity (IC50) | MRC5 (normal lung fibroblast) | 828.9 | [10] |
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using Geldanamycin or its derivatives. What are the common causes?
A1: Inconsistent results with ansamycin antibiotics can stem from several factors:
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Compound Stability and Solubility: These compounds can be prone to degradation or precipitation, especially with improper storage or handling. It is recommended to prepare fresh stock solutions and visually inspect media for any signs of precipitation.
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Cell Line Variability: Different cell lines express varying levels of Hsp90 and its client proteins, leading to diverse responses to the same inhibitor.
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Experimental Conditions: Factors such as cell density, passage number, and inhibitor incubation time can significantly impact outcomes.
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Off-Target Effects: At higher concentrations, ansamycins can interact with other proteins, leading to unexpected biological effects.
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Induction of Heat Shock Response: Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70, which can counteract the inhibitor's effects.
Q2: I am not observing the expected degradation of my target Hsp90 client protein after treatment. What should I check?
A2: If you do not observe the degradation of your target client protein, consider the following:
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Suboptimal Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of the ansamycin for degrading your client protein of interest in your specific cell line.
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Insufficient Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing client protein degradation.
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Low Hsp90 Dependence of the Client Protein in Your Cell Line: Select a client protein known to be highly sensitive to Hsp90 inhibition, such as HER2 in HER2-positive breast cancer cell lines, as a positive control.
-
Induction of the Heat Shock Response: Hsp90 inhibition often triggers the heat shock response (HSR), leading to the upregulation of other chaperones like Hsp70. Hsp70 can sometimes compensate for the loss of Hsp90 function and protect certain client proteins from degradation. Consider analyzing earlier time points.
-
Use a Structurally Unrelated Hsp90 Inhibitor: If a different class of Hsp90 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout of Hsp90: Compare the phenotype induced by the ansamycin with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Hsp90.
Q3: I am observing cytotoxicity at concentrations lower than the reported IC50 for Hsp90 inhibition. Could this be due to off-target effects?
A3: Yes, this is a strong possibility. Ansamycin antibiotics, particularly those with a benzoquinone moiety like Geldanamycin and its derivatives, are known to have off-target effects that can contribute to cytotoxicity. These include:
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Induction of Reactive Oxygen Species (ROS): The quinone structure can undergo redox cycling, leading to the production of ROS and cellular stress.
-
Binding to other proteins: Geldanamycin and 17-AAG have been shown to bind to the mitochondrial voltage-dependent anion channel (VDAC), which can lead to mitochondrial membrane depolarization and increased intracellular calcium levels.[4]
-
Inhibition of other kinases: While Hsp90 is the primary target, some off-target inhibition of other kinases may occur at higher concentrations.
To investigate this, you can perform experiments to measure ROS production or use proteomics approaches to identify other protein binding partners.
Q4: How can I confirm that the observed effects in my experiment are due to on-target Hsp90 inhibition and not off-target effects?
A4: Differentiating on-target from off-target effects is crucial. Here are several strategies:
-
Cellular Thermal Shift Assay (CETSA): This technique directly measures the binding of the drug to its target protein in intact cells. An increase in the thermal stability of Hsp90 in the presence of the ansamycin provides strong evidence of target engagement.
-
Rescue Experiments: Overexpression of a specific Hsp90 client protein may rescue the on-target effects of the inhibitor. If the phenotype persists, it may be an off-target effect.
-
Affinity Purification followed by Mass Spectrometry: This approach can identify the direct binding partners of the drug in a cellular lysate, revealing both on-target and off-target interactions.
-
Use of Structurally Unrelated Inhibitors: As mentioned before, comparing the effects of your ansamycin with an Hsp90 inhibitor from a different chemical class can help to confirm that the observed phenotype is due to Hsp90 inhibition.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to verify the engagement of an ansamycin antibiotic with Hsp90 in a cellular context.
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift to confirm target engagement in cells.
Materials:
-
Cell culture of interest
-
Ansamycin antibiotic (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well plates
-
Thermocycler or heating block
-
Centrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the ansamycin antibiotic at various concentrations or for different time points. Include a vehicle control.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the protein concentration. Analyze the levels of soluble Hsp90 in each sample by Western blotting. A shift in the melting curve to a higher temperature in the presence of the ansamycin indicates target engagement.
Affinity Purification and Mass Spectrometry for Off-Target Identification
This protocol provides a general workflow for identifying the binding partners of an ansamycin antibiotic using affinity purification coupled with mass spectrometry.
Principle: An immobilized version of the drug is used as "bait" to capture its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry.
Materials:
-
Ansamycin antibiotic chemically modified for immobilization (e.g., with a biotin (B1667282) tag or on beads)
-
Cell lysate
-
Affinity resin (e.g., streptavidin beads for biotinylated drug)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Preparation of Affinity Matrix: Immobilize the modified ansamycin antibiotic onto the affinity resin according to the manufacturer's instructions.
-
Incubation with Lysate: Incubate the affinity matrix with the cell lysate to allow the drug to bind to its target proteins. Include a control with an empty resin or a resin with an inactive compound.
-
Washing: Wash the resin extensively with wash buffers to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the affinity matrix using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion or in-solution digestion).
-
Mass Spectrometry and Data Analysis: Analyze the protein samples using a mass spectrometer. Identify the proteins that specifically bind to the ansamycin antibiotic by comparing the results from the drug-bound resin to the control resin.
Visualizations
Caption: Hsp90 Signaling Pathway and Ansamycin Inhibition.
Caption: Workflow for Investigating Off-Target Effects.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Heat shock protein HSP 90-alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TAN 420C concentration to minimize toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TAN 420C to minimize toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound, also known as Dihydroherbimycin C, is an antibiotic that is a minor analogue of the Herbimycin complex of ansamycin (B12435341) antibiotics. Its mechanism of action is likely similar to the well-studied analogue, Herbimycin A. Therefore, this compound is predicted to function as an inhibitor of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases. By binding to Hsp90, it can induce the degradation of numerous client proteins that are essential for tumor cell survival and proliferation.
Q2: Why might this compound show greater toxicity in cancer cells compared to normal cells?
A2: The potential for a therapeutic window with this compound stems from the properties of its likely target, Hsp90. Cancer cells are often in a state of high metabolic and signaling activity, making them particularly dependent on Hsp90 to maintain the stability of oncoproteins.[1][2] This increased reliance can make cancer cells more susceptible to Hsp90 inhibition than normal cells.
Q3: What are the potential off-target effects of this compound?
A3: As an ansamycin antibiotic and potential Hsp90 inhibitor, off-target effects could include the inhibition of other Hsp90 isoforms, such as the mitochondrial TRAP1 or the endoplasmic reticulum's Grp94.[3] Additionally, as a potential Src family kinase inhibitor, it may affect signaling pathways regulated by these kinases in normal cells, which are involved in processes like cell adhesion, growth, and differentiation.[4][5]
Q4: What is a recommended starting concentration range for this compound in vitro?
Q5: How should I prepare a stock solution of this compound?
A5: this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High toxicity observed in normal cells at concentrations effective against cancer cells. | The therapeutic window for your specific cell lines is narrow. | Perform a more granular dose-response experiment with smaller concentration increments to precisely define the IC50 for both normal and cancer cells. Consider reducing the exposure time. |
| The normal cell line is unusually sensitive. | Use a different, more robust normal cell line as a control. Ensure the chosen normal cell line is an appropriate biological match for the cancer cell type. | |
| Off-target effects are predominant in the normal cell line. | If possible, use molecular probes or perform western blots to assess the inhibition of Hsp90 and Src family kinases in both cell types to correlate target inhibition with cytotoxicity. | |
| No significant difference in toxicity between normal and cancer cells. | The cancer cell line is not highly dependent on Hsp90 or Src signaling. | Choose a cancer cell line known to be sensitive to Hsp90 or Src inhibitors. |
| The compound has a narrow therapeutic index. | This may be an inherent property of the compound. Focus on optimizing exposure time to potentially widen the therapeutic window. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Instability of the compound in culture medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the culture medium before being added to the cells. | |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants, as they can alter cellular responses to drugs. | |
| No effect observed at any concentration. | The compound concentration is too low. | Test a higher range of concentrations. |
| The incubation time is too short. | Increase the duration of exposure to the compound (e.g., 48 or 72 hours). | |
| The compound is inactive against the chosen cell line. | Verify the compound's activity on a known sensitive positive control cell line if available. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Cancer Cell Line A | e.g., Human Colon Adenocarcinoma | MTT | 48 | User-determined value |
| Normal Cell Line B | e.g., Normal Human Colon Mucosa | MTT | 48 | User-determined value |
| Cancer Cell Line C | e.g., Human Breast Cancer | LDH | 48 | User-determined value |
| Normal Cell Line D | e.g., Normal Human Mammary Epithelial | LDH | 48 | User-determined value |
IC50 (Half-maximal inhibitory concentration) values should be determined experimentally by the user for their specific cell lines.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Cytotoxicity using the LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
This compound
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, which normalizes the results to the spontaneous and maximum LDH release controls.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Postulated signaling pathway of this compound.
Caption: Troubleshooting logic for high toxicity in normal cells.
References
- 1. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to TAN-420C in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to TAN-420C in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is TAN-420C and what is its mechanism of action?
TAN-420C, also known as Dihydroherbimycin C, is an antibiotic that exhibits cytotoxic activity against cancer cells, such as lymphocytic leukemia.[1][2] It is an analog of Herbimycin A, a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90).[3][4][5] Therefore, the primary mechanism of action of TAN-420C is believed to be the inhibition of Hsp90.
Hsp90 is a molecular chaperone protein crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[6][7] By inhibiting Hsp90, TAN-420C leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Q2: My cancer cell line shows increasing resistance to TAN-420C. What are the potential mechanisms?
Resistance to Hsp90 inhibitors like TAN-420C can arise through various mechanisms. These can be broadly categorized as:
-
Alterations in Hsp90 itself:
-
Mutations in the Hsp90 ATP-binding pocket that reduce drug binding.
-
Overexpression of Hsp90, requiring higher drug concentrations to achieve a therapeutic effect.
-
-
Upregulation of co-chaperones and heat shock proteins:
-
Increased expression of other heat shock proteins (e.g., Hsp70, Hsp27) can compensate for Hsp90 inhibition and protect client proteins from degradation.[6]
-
-
Activation of alternative survival pathways:
-
Increased drug efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Hsp90 inhibitors out of the cell, reducing intracellular drug concentration.
-
-
Induction of autophagy:
-
Autophagy can be a pro-survival mechanism for cancer cells under stress, and its induction has been linked to resistance to Hsp90 inhibitors.
-
Q3: Are there established biomarkers to predict sensitivity or resistance to TAN-420C?
While specific biomarkers for TAN-420C are not well-documented due to limited specific research, biomarkers for Hsp90 inhibitor sensitivity in general can be considered. These include:
-
Expression levels of Hsp90 client proteins: High expression of oncoproteins known to be Hsp90 clients (e.g., HER2, EGFR, BRAF V600E, ALK) may indicate dependence on the Hsp90 pathway and thus sensitivity to its inhibitors.
-
Mutational status of key oncogenes: Certain mutations may confer sensitivity.
-
Expression of Hsp70: High basal levels of Hsp70 may be associated with intrinsic resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with TAN-420C and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of TAN-420C efficacy over time in cell culture. | Development of acquired resistance. | - Verify Drug Integrity: Ensure the stored TAN-420C is still active. - Perform Dose-Response Curve: Determine the new IC50 value to quantify the level of resistance. - Analyze Resistance Mechanisms: Investigate potential mechanisms as outlined in the FAQ section (e.g., Western blot for Hsp90, Hsp70, client proteins; qPCR for ABC transporters). |
| High variability in experimental results. | - Inconsistent cell culture conditions. - Pipetting errors. - Cell line heterogeneity. | - Standardize Protocols: Ensure consistent cell passage number, seeding density, and treatment duration. - Calibrate Equipment: Regularly calibrate pipettes. - Use Clonal Populations: If heterogeneity is suspected, consider using single-cell cloning to establish a more uniform population. |
| Unexpected cytotoxicity in control cells. | - Solvent toxicity (e.g., DMSO). - Contamination. | - Optimize Solvent Concentration: Ensure the final solvent concentration is non-toxic to the cells. - Test for Mycoplasma: Regularly screen cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for TAN-420C
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of TAN-420C in a cancer cell line using a cell viability assay.
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Preparation: Prepare a stock solution of TAN-420C in a suitable solvent (e.g., DMSO). Create a series of dilutions of TAN-420C in cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of TAN-420C. Include a vehicle control (medium with the same concentration of solvent).
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Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
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Cell Viability Assay: Use a colorimetric or fluorometric assay (e.g., MTT, MTS, or PrestoBlue) to determine cell viability according to the manufacturer's instructions.
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Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol describes how to assess the effect of TAN-420C on the stability of a known Hsp90 client protein.
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Cell Treatment: Treat cancer cells with TAN-420C at various concentrations and for different time points. Include an untreated control.
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Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Workflows
Caption: Mechanism of TAN-420C via Hsp90 inhibition.
Caption: Overview of Hsp90 inhibitor resistance pathways.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. TAN-420C - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy | MDPI [mdpi.com]
- 7. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy [mdpi.com]
Best practices for handling and disposal of TAN 420C
This technical support center provides guidance on the best practices for handling and disposal of TAN 420C, specifically for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common concerns and potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a chemical compound with the CAS Number 91700-91-3.[1] According to the available Safety Data Sheet (SDS), specific hazard classifications and pictograms are not available.[1] Therefore, it should be handled with caution as a substance with unknown potential hazards.
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
To ensure safety, it is essential to use appropriate personal protective equipment. This includes:
-
Gloves: Wear chemical-impermeable gloves.[1]
-
Clothing: Suitable protective clothing is recommended.[1]
-
Eye Protection: Avoid contact with eyes; safety glasses or goggles are necessary.[1]
-
Respiratory Protection: In case of dust or aerosol formation, or if ventilation is inadequate, wear a self-contained breathing apparatus.[1]
Q3: What are the proper storage conditions for this compound?
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored separately from foodstuff containers and incompatible materials.[1]
Q4: How should I handle this compound to minimize exposure?
Always handle this compound in a well-ventilated area.[1] Take measures to avoid the formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Troubleshooting Guide
Issue: Accidental Skin or Eye Contact
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
Issue: Inhalation or Ingestion
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Issue: Spills and Leaks
In the event of a spill, prevent further leakage if it is safe to do so.[1] Do not allow the chemical to enter drains and avoid discharge into the environment.[1] Collect the spilled material for disposal.[1] Ensure adequate ventilation and evacuate personnel to a safe area.[1]
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area and have all necessary PPE. Set up an emergency exit and a risk-elimination area.[1]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools.[1]
-
Storage: After use, store the container tightly closed in a dry, cool, and well-ventilated place.[1]
Disposal Protocol
The collected waste from spills or routine experiments should be disposed of in accordance with institutional and local environmental regulations. The provided SDS does not give specific disposal methods but emphasizes that discharge into the environment must be avoided.[1]
Data Presentation
As the Safety Data Sheet for this compound does not provide quantitative data regarding toxicity, exposure limits, or other physical properties, a data table cannot be generated at this time.[1]
Visual Guides
Caption: General workflow for handling and disposal of this compound.
Caption: Logical steps for responding to a this compound spill.
References
Technical Support Center: Refining HPLC Methods for Accurate TAN-420C Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of TAN-420C, a hypothetical tannin-like compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of TAN-420C.
| Question | Answer |
| Why am I seeing peak tailing for my TAN-420C peak? | Peak tailing is a common issue when analyzing polar compounds like tannins. It can be caused by several factors: * Secondary Interactions: Silanol (B1196071) groups on the surface of the silica-based C18 column can interact with the polar functional groups of TAN-420C, causing tailing. To mitigate this, try adding a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This can help to protonate the silanol groups and reduce unwanted interactions.[1] * Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting. * Column Degradation: Over time, the stationary phase of the column can degrade. If the problem persists, consider replacing the column. |
| My retention times for TAN-420C are shifting between injections. What could be the cause? | Retention time instability can compromise the reliability of your quantification. Common causes include: * Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. It is recommended to flush the column with at least 10-20 column volumes of the initial mobile phase.[2] * Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase for each run and ensure accurate measurement of all components. If using a gradient, ensure the pump is mixing the solvents correctly.[2][3] * Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[2] * Pump Issues: Check for leaks or air bubbles in the pump, which can cause flow rate fluctuations. |
| I am observing ghost peaks in my chromatograms. Where are they coming from? | Ghost peaks are unexpected peaks that appear in your chromatogram and can interfere with the quantification of TAN-420C. Potential sources include: * Contaminated Mobile Phase or Solvents: Use high-purity HPLC-grade solvents and freshly prepared mobile phase to avoid contamination. * Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol in your autosampler method. * Late Eluting Compounds: Components from a previous injection may elute very late. Increase the run time or add a high-organic wash step at the end of your gradient to clean the column. |
| The baseline of my chromatogram is noisy or drifting. How can I fix this? | A stable baseline is crucial for accurate peak integration. * Baseline Noise: This can be caused by air bubbles in the system, a dirty detector flow cell, or a failing lamp. Degas your mobile phase thoroughly, flush the flow cell, and check the detector lamp's intensity.[2] * Baseline Drift: This is often observed in gradient elution and can be caused by differences in the UV absorbance of the mobile phase components. Using a reference wavelength or ensuring high purity of your mobile phase solvents can help. It can also be a sign of a column that is not fully equilibrated.[2] |
| Why is the peak area of my TAN-420C standard not reproducible? | Poor reproducibility of peak areas will lead to inaccurate quantification. * Injection Volume Variability: Ensure your autosampler is calibrated and functioning correctly to inject a consistent volume. * Sample Degradation: Tannins can be unstable in certain solvents or at certain pH values.[4][5] Prepare fresh standards and samples regularly and store them appropriately (e.g., protected from light and at a low temperature). Consider the stability of TAN-420C in your chosen sample solvent. * Incomplete Sample Solubilization: Ensure your standard and sample are fully dissolved before injection. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a good starting point for developing an HPLC method for TAN-420C? | For a polar, tannin-like compound, a reversed-phase HPLC method is a good starting point. * Column: A C18 column is a versatile choice. * Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with a small amount of acid (e.g., 0.1% formic acid), is a common starting point for separating plant extracts.[6] * Detection: Tannins typically have a UV absorbance maximum around 280 nm.[7][8] However, given the name "TAN-420C", it is advisable to use a photodiode array (PDA) detector to screen for the optimal detection wavelength, which might be around 420 nm for this specific compound or a derivatized form. |
| How should I prepare my plant extract samples for TAN-420C analysis? | Proper sample preparation is critical for protecting your HPLC system and ensuring accurate results. * Extraction: Use a solvent that efficiently extracts TAN-420C from the plant matrix. Methanol or aqueous methanol is often a good choice for polar compounds.[9] * Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that can clog the column. * Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte of interest, reducing matrix effects. |
| How can I confirm the identity of the TAN-420C peak in my sample chromatogram? | Peak identification should be based on more than just retention time. * Spiking: Spike a known amount of a pure TAN-420C standard into your sample and observe if the peak area of interest increases proportionally. * UV-Vis Spectrum: If using a PDA detector, compare the UV-Vis spectrum of the peak in your sample with that of the pure standard. * Mass Spectrometry (MS): For definitive identification, couple your HPLC system to a mass spectrometer to confirm the molecular weight of the compound in the peak. |
| What are system suitability tests and why are they important? | System suitability tests are a set of checks to ensure your HPLC system is performing correctly before you run your samples.[10] They typically involve injecting a standard solution multiple times and checking for: * Reproducibility of Retention Time: The relative standard deviation (RSD) of the retention time should be low (e.g., <1%). * Reproducibility of Peak Area: The RSD of the peak area should be low (e.g., <2%). * Tailing Factor: This measures peak symmetry and should ideally be between 0.9 and 1.2. * Theoretical Plates: This measures column efficiency and should be above a certain threshold. |
Quantitative Data Presentation
The following table presents hypothetical calibration data for the quantification of TAN-420C. A calibration curve should be generated by plotting the peak area against the concentration, and the linearity should be assessed by the coefficient of determination (R²).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 50.2 |
| 5.0 | 248.5 |
| 10.0 | 501.3 |
| 25.0 | 1255.8 |
| 50.0 | 2510.1 |
| 100.0 | 5025.6 |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
-
Stock Standard Preparation: Accurately weigh 10 mg of pure TAN-420C standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
Working Standard Preparation: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.[11]
-
Injection: Inject each working standard in triplicate onto the HPLC system.
-
Calibration Curve Construction: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
Protocol 2: HPLC Method for TAN-420C Quantification
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B (column wash)
-
30.1-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 420 nm (or the determined λmax for TAN-420C).
Visualizations
Caption: Experimental workflow for the HPLC quantification of TAN-420C.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. rjpbcs.com [rjpbcs.com]
- 9. phcogj.com [phcogj.com]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of TAN-420C and Herbimycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of TAN-420C and Herbimycin A. It is important to note that scientific literature and chemical databases indicate that TAN-420C is a synonym for Herbimycin A . Therefore, this guide will focus on the cytotoxic profile of Herbimycin A, which encompasses the compound also known as TAN-420C.
Herbimycin A is a well-characterized ansamycin (B12435341) antibiotic that exhibits potent cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.
Quantitative Cytotoxicity Data
The cytotoxic activity of Herbimycin A has been evaluated in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, including cell proliferation. The table below summarizes the IC50 values of Herbimycin A in several human cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be made with caution, as experimental conditions such as cell density, exposure time, and assay type can influence the results.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | Not specified, but highly sensitive | [1] |
| Human Renal Cell Carcinoma (4 lines) | Renal Cancer | > 0.87 (at 500 ng/ml) | |
| HT29 | Colon Adenocarcinoma | Not specified, dose-dependent inhibition | [2] |
| Anaplastic Thyroid Carcinoma Cells | Thyroid Cancer | Not specified, inhibits growth | [3] |
| Ph1-positive leukemia cells | Leukemia | Not specified, preferential inhibition | [4] |
Mechanism of Action: Hsp90 Inhibition
Herbimycin A exerts its cytotoxic effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[5] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.
The inhibition of Hsp90 by Herbimycin A disrupts multiple signaling pathways that are often dysregulated in cancer.
Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used to evaluate compounds like Herbimycin A.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of Herbimycin A in a culture medium. Remove the overnight culture medium from the wells and add the Herbimycin A dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS). Add a specific volume (e.g., 10-20 µL) of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Detailed Steps:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Cell Fixation: After the incubation period, gently remove the culture medium. Add cold trichloroacetic acid (TCA) (e.g., 10% w/v) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Discard the TCA solution and wash the plates several times with slow-running tap water. Allow the plates to air dry. Add a solution of SRB (e.g., 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry completely. Add a Tris-base solution (e.g., 10 mM, pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Conclusion
TAN-420C and Herbimycin A are the same molecular entity, a potent Hsp90 inhibitor with significant cytotoxic activity against a broad range of cancer cells. The inhibition of Hsp90 disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis. The MTT and SRB assays are standard methods for quantifying the cytotoxic effects of Herbimycin A in vitro. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of this compound.
References
- 1. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Anti-Leukemic Activity: A Comparative Guide for Novel Compounds
For researchers, scientists, and drug development professionals, this guide provides a framework for the in vitro validation of novel anti-leukemic compounds, using the hypothetical agent TAN 420C as a template. This document outlines a comparative analysis against established anti-leukemic agents, supported by experimental data and detailed methodologies.
Currently, there is no publicly available scientific literature detailing the in vitro anti-leukemic activity of a compound designated "this compound." Therefore, this guide has been constructed as a template to be populated with your experimental data. The comparative data presented herein is derived from published studies on other known anti-leukemic agents to provide a relevant benchmark for your findings.
Comparative Efficacy of Anti-Leukemic Agents In Vitro
The cornerstone of in vitro validation is the quantitative assessment of a compound's cytotoxic or anti-proliferative effects on leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for this evaluation. The table below presents IC50 values for several known anti-leukemic compounds against various leukemia cell lines, offering a baseline for comparison with your experimental results for this compound.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| This compound | K562 | User Data | Melflufen | AML Patient Samples (average) | 0.067 |
| This compound | Molt4 | User Data | Melphalan | AML Patient Samples (average) | 5.5 |
| This compound | U937 | User Data | Cytarabine | AML Patient Samples (average) | 3.2 |
| This compound | HL-60 | User Data | Daunorubicin | AML Patient Samples (average) | 0.11 |
| This compound | MV-4-11 | User Data | Doxorubicin | K562 | ~0.9 (converted from 0.8 µg/mL) |
| Phytol | K562 | ~154 (converted from 45.8 µg/mL) | Idarubicin | K562 | ~0.75 (converted from 0.41 µg/mL) |
| Lupeol | K562 | ~194 (converted from 82.8 µg/mL) |
Note: IC50 values for some natural compounds were originally reported in µg/mL and have been approximately converted to µM for comparative purposes, assuming an average molecular weight. These should be interpreted with caution.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of your findings. Below are standard protocols for key in vitro assays to assess anti-leukemic activity.
Cell Viability and Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Leukemia cell lines (e.g., K562, Molt4, U937, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment and stabilization.
-
Compound Treatment: A serial dilution of this compound and reference compounds (e.g., doxorubicin, cytarabine) is prepared. The cultured cells are treated with these compounds at various concentrations for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.
-
CellTiter-Glo® Assay: The plate is equilibrated to room temperature, and a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: For the MTT assay, the absorbance is measured at 570 nm using a microplate reader. For the CellTiter-Glo® assay, luminescence is read on a luminometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide/DAPI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Leukemia cells are treated with this compound at concentrations around its IC50 value for 24 to 48 hours.
-
Cell Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) or DAPI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence (indicating phosphatidylserine (B164497) externalization in early apoptosis) and PI/DAPI fluorescence (indicating loss of membrane integrity in late apoptosis and necrosis) are measured.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with this compound for a specified period (e.g., 24 hours). After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms. The following are Graphviz DOT script-generated diagrams representing a typical experimental workflow and a key signaling pathway in leukemia.
Caption: Experimental workflow for in vitro validation of this compound.
Many anti-leukemic drugs target specific signaling pathways that are constitutively active in cancer cells. The PI3K/AKT/mTOR pathway is one such critical pathway.[1]
Caption: Simplified PI3K/AKT/mTOR signaling pathway in leukemia.
By following this guide and populating it with your experimental data for this compound, you can construct a comprehensive and objective comparison of its in vitro anti-leukemic activity against known alternatives. This structured approach will facilitate clear data presentation and support the robust evaluation of your novel compound.
References
A Comparative Guide to Hsp90 Inhibitors in Cancer Research: TAN 420C in Context
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical drivers of cancer cell proliferation, survival, and signaling. Consequently, Hsp90 has emerged as a key therapeutic target in oncology. This guide provides a comparative analysis of various Hsp90 inhibitors, with a special focus on placing the lesser-known compound TAN 420C within the broader landscape of Hsp90-targeted cancer research.
Due to the limited availability of specific research data for this compound, this guide will utilize its close and well-characterized structural analog, Herbimycin A , as a proxy for comparative purposes. Herbimycin A, like this compound, is a benzoquinone ansamycin (B12435341) antibiotic known to exhibit antitumor properties through the inhibition of Hsp90. We will compare Herbimycin A with the first-generation clinical candidate 17-AAG (Tanespimycin) and the potent, second-generation synthetic inhibitor NVP-AUY922 (Luminespib) .
Mechanism of Action: Disrupting the Chaperone Cycle
Hsp90 inhibitors typically function by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition prevents the conformational changes necessary for its chaperone activity. The disruption of the Hsp90-client protein complex leads to the ubiquitination and subsequent degradation of the client protein by the proteasome. This targeted degradation of oncoproteins, such as AKT, HER2, and c-Raf, simultaneously blocks multiple oncogenic signaling pathways.
Quantitative Comparison of Hsp90 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of Herbimycin A, 17-AAG, and NVP-AUY922. The data is compiled from various preclinical studies and is intended for comparative purposes. It is important to note that direct comparisons can be influenced by the specific cell lines and assay conditions used in each study.
| Inhibitor | Hsp90 Binding/Activity IC50 (nM) | Cell Viability GI50/IC50 (nM) | Cancer Cell Line(s) | Key Client Protein Degradation |
| Herbimycin A | Data not readily available | >40% growth inhibition at 218 nM (125 ng/ml)[1] | HT29 (Colon)[1] | pp60c-src[1] |
| >30% growth inhibition at 870 nM (500 ng/ml)[2] | Renal Cell Carcinoma lines[2] | Not specified | ||
| 17-AAG | ~5[3][4] | 10-70[5] | JIMT-1, SKBR-3 (Breast)[5] | HER2, HER3, Akt, AR[4] |
| 1.3 - 87.7[6] | Various Lung Adenocarcinoma lines[6] | ERBB2, AKT, CDK4 | ||
| NVP-AUY922 | 13 (Hsp90α), 21 (Hsp90β) | 3 - 126 | Various Breast Cancer lines | HER-2, Akt, Thymidylate Synthase |
| 2 - 40 | Gastric Cancer lines | p-Akt, VEGF |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Hsp90 inhibitors. Below are generalized protocols for key experiments.
Western Blot Analysis for Client Protein Degradation
This technique is fundamental for confirming the mechanism of action of Hsp90 inhibitors by visualizing the reduction in client protein levels.
Protocol Steps:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, SKBR-3) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the Hsp90 inhibitor for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against client proteins of interest (e.g., Akt, HER2, c-Raf) and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of client protein degradation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the Hsp90 inhibitor.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Conclusion
While this compound remains a poorly characterized compound, its structural similarity to Herbimycin A suggests it likely functions as an Hsp90 inhibitor. The comparative data presented for Herbimycin A, 17-AAG, and NVP-AUY922 illustrate the evolution of Hsp90 inhibitors from natural products to potent synthetic molecules with improved pharmacological properties. NVP-AUY922, a second-generation inhibitor, demonstrates significantly greater potency in inhibiting cancer cell proliferation compared to the first-generation compound 17-AAG.
The provided experimental protocols offer a standardized framework for the preclinical evaluation of novel Hsp90 inhibitors like this compound. Future research should focus on detailed biochemical and cellular characterization of this compound to determine its specific potency and efficacy against various cancer types, which will be essential to ascertain its potential as a therapeutic agent.
References
- 1. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cross-Validation of TAN 420C's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated "TAN 420C." The information presented in this guide is based on studies of Herbimycin A, a well-characterized ansamycin (B12435341) antibiotic that is structurally and functionally related to the Herbimycin complex, to which this compound is reported to be an analog. This guide serves as a proxy for understanding the potential effects of this compound and provides a framework for its experimental validation.
Introduction
This compound, as an analog of the Herbimycin complex, is predicted to function as an inhibitor of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases. These proteins are critical for the stability and function of numerous oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2][3][4][5][6][7][8] This guide provides a comparative overview of the anticipated effects of this compound across various cancer cell lines, based on data from its analog, Herbimycin A, and other Hsp90 inhibitors.
Data Presentation: Comparative Efficacy of Hsp90 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Herbimycin A and its analog 17-AAG (Tanespimycin) in various cancer cell lines, demonstrating the differential sensitivity to Hsp90 inhibition.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Herbimycin A | HT29 | Colon Adenocarcinoma | ~22 (equivalent to 12.5 ng/mL) | [1] |
| C1 | Mouse Myeloid Leukemia | ~36 (equivalent to 20 ng/mL) | [4] | |
| 17-AAG | BT474 | Breast Carcinoma | 5-6 | [9] |
| N87 | Gastric Carcinoma | 5-6 | [9] | |
| SKOV3 | Ovarian Cancer | 5-6 | [9] | |
| SKBR3 | Breast Adenocarcinoma | 5-6 | [9] | |
| LNCaP | Prostate Cancer | 25-45 | [9] | |
| LAPC-4 | Prostate Cancer | 25-45 | [9] | |
| DU-145 | Prostate Cancer | 25-45 | [9] | |
| PC-3 | Prostate Cancer | 25-45 | [9] | |
| Ba/F3 (wild-type BCR-ABL) | Pro-B Cell Leukemia | 5200 | [9] | |
| Ba/F3 (T315I BCR-ABL mutant) | Pro-B Cell Leukemia | 2300 | [9] | |
| Ba/F3 (E255K BCR-ABL mutant) | Pro-B Cell Leukemia | 1000 | [9] | |
| G-415 | Gallbladder Cancer | <12,000 | [10] | |
| GB-d1 | Gallbladder Cancer | <12,000 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the cross-validation of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[11][12][13][14]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[14][15][16]
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mandatory Visualization
Signaling Pathway of Hsp90 and Src Inhibition
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
A Comparative Analysis of the Stability of TAN-420C and Other Ansamycins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of the ansamycin (B12435341) antibiotic TAN-420C with other members of its class, including Geldanamycin, Rifampicin, and Macbecin. The information presented is intended to assist researchers and drug development professionals in understanding the relative stability profiles of these compounds, a critical factor in their therapeutic development and application. While direct quantitative stability data for TAN-420C is limited in publicly available literature, this guide compiles available data for related ansamycins to provide a comparative context.
Quantitative Stability Data Summary
The following table summarizes the available stability data for selected ansamycin antibiotics. It is important to note that stability is highly dependent on the specific conditions, including pH, temperature, and solvent.
| Ansamycin | Condition | Stability Data | Observations |
| TAN-420C | Data not available | No quantitative stability data (e.g., half-life, degradation rate constant) is readily available in the public domain. | As an analogue of Herbimycin A, it may exhibit a similar stability profile. |
| Geldanamycin | Aqueous solution | Unstable, especially under acidic conditions. | Solutions in DMSO are reported to be stable for at least two weeks when stored at -20°C. |
| Rifampicin | pH 2.0 (in the presence of CuO NPs) | Degradation efficiency of 98.43% in 8 minutes at 65°C.[1] | Highly unstable in acidic solutions. |
| pH 4.0 | Maximum stability observed at this pH. | ||
| Neutral & Alkaline solutions | Inactivation follows first-order kinetics. | ||
| Macbecin I | Not specified | Described as more stable and soluble than Geldanamycin. | No quantitative data available. |
| Ansamitocin P-3 | Solid state | Recommended storage at 2-8°C in a well-sealed container.[] | Soluble in water and various organic solvents.[] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the stability of TAN-420C and other ansamycins. These protocols are based on established principles of pharmaceutical stability testing.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of the drug's stability over time.
Objective: To develop and validate an HPLC method capable of resolving TAN-420C from its potential degradation products under various stress conditions.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for ansamycins.
Mobile Phase and Gradient:
-
A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The gradient program should be optimized to achieve adequate separation of all peaks.
Detection:
-
The detection wavelength should be set at the maximum absorbance of TAN-420C to ensure high sensitivity. A PDA detector can be used to monitor peak purity.
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of the drug substance.
Objective: To investigate the stability of TAN-420C under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Incubate a solution of TAN-420C in a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Incubate a solution of TAN-420C in a strong base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of TAN-420C with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of TAN-420C to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose a solution of TAN-420C to UV and visible light according to ICH Q1B guidelines.
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.
-
Identify and characterize major degradation products using techniques such as LC-MS/MS and NMR.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway affected by many ansamycins and a typical workflow for stability testing.
References
Statistical Validation of Dose-Response Data for TAN 420C and Comparative Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response characteristics of the ansamycin (B12435341) antibiotic TAN 420C and other well-characterized Hsp90 inhibitors, Herbimycin A and Tanespimycin (17-AAG). The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of Hsp90 inhibition as a therapeutic strategy in oncology.
Introduction to this compound and Hsp90 Inhibition
This compound is a member of the benzoquinone ansamycin family of antibiotics and an analog of Herbimycin A. These compounds are notable for their potent antitumor activities, which stem from their ability to specifically target and inhibit Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the conformational stability and function of a wide range of "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways, playing key roles in cell proliferation, survival, and angiogenesis.
By inhibiting the ATPase activity of Hsp90, compounds like this compound disrupt the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This targeted degradation of oncoproteins, such as HER2, Akt, and Raf-1, results in the suppression of tumor growth, cell cycle arrest, and the induction of apoptosis.
Comparative Dose-Response Data
While specific dose-response data for this compound is not extensively available in the public domain, the following tables summarize the dose-dependent cytotoxic effects of the closely related Hsp90 inhibitors, Herbimycin A and Tanespimycin (17-AAG), across various cancer cell lines. This data provides a strong indication of the expected potency of this compound.
| Compound | Cell Line | Assay Type | Concentration | Effect | Reference |
| Herbimycin A | Colon Tumor Cell Lines | Growth Inhibition | 125 ng/mL | >40% inhibition | [1] |
| Renal Cell Carcinoma | MTT Assay | 500 ng/mL | >30% inhibition | [2] | |
| Tanespimycin (17-AAG) | Prostate Cancer (LNCaP, LAPC-4, DU-145, PC-3) | Growth Arrest | 25-45 nM (IC50) | G1 growth arrest | [3] |
| HER2-overexpressing Breast Cancer (BT474) | Hsp90 Binding Affinity | 5-6 nM (IC50) | High binding affinity | [3] | |
| Glioblastoma (KNS42, U87MG, SF286, SF188) | Cell Viability | 612.1 ± 280.7 nmol/L (IC50 for resistant KNS42) | Acquired resistance observed | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the dose-response data for Hsp90 inhibitors.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Hsp90 inhibitor (e.g., this compound, Herbimycin A, or 17-AAG) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Following treatment, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hsp90 Client Protein Degradation (Western Blot Analysis)
Western blotting is a technique used to detect and quantify the levels of specific proteins in a cell lysate. It is a crucial method for confirming the mechanism of action of Hsp90 inhibitors by demonstrating the degradation of their client proteins.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then incubated with a primary antibody specific to the target protein (e.g., HER2, Akt, Raf-1), followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction for detection.
Protocol:
-
Cell Lysis: After treating cells with the Hsp90 inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest overnight at 4°C.
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in client protein levels following treatment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound via Hsp90 inhibition.
Caption: Workflow for dose-response and mechanistic studies.
References
Safety Operating Guide
Navigating the Disposal of TAN 420C: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow for the disposal of TAN 420C, emphasizing safety and compliance in the absence of comprehensive hazard data.
A review of available safety data for this compound (CAS Number: 91700-91-3) reveals a lack of specific information on its hazards and, consequently, detailed disposal procedures. The Safety Data Sheet (SDS) from TargetMol indicates "no data available" for most hazard classifications.[1] This necessitates a cautious approach, treating the substance as potentially hazardous and following general best practices for the disposal of laboratory chemicals with unknown characteristics.
General Disposal Protocol for this compound
In the absence of specific disposal instructions, a conservative approach is mandatory. The following steps are based on general laboratory hazardous waste disposal procedures and the limited information available.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[1]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number ("91700-91-3").
-
Indicate the approximate quantity of waste in the container.
-
-
Storage:
-
Consultation and Disposal:
-
Crucially, consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. They will provide specific guidance on the final disposal method based on their expertise and local regulations.
-
Do not dispose of this compound down the drain or in regular trash.[2] Discharge into the environment must be avoided.[1]
-
Quantitative Data Summary
Due to the limited information available in the Safety Data Sheet for this compound, there is no quantitative data to present regarding its disposal, such as concentration limits for drain disposal or specific pH neutralization parameters. All disposal decisions should be made in consultation with EHS professionals.
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound in the available documentation. The recommended procedure is to follow standard laboratory protocols for handling and segregating chemical waste.
Disposal Workflow for this compound
The following diagram outlines the general workflow for the proper disposal of this compound, emphasizing the critical step of consulting with safety professionals.
References
Personal protective equipment for handling TAN 420C
This guide provides immediate, essential safety and logistical information for handling TAN 420C (CAS No. 91700-91-3) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Due to a lack of comprehensive hazard data for this compound, a precautionary approach is strongly advised.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is provided below. The limited availability of data underscores the need for careful handling.
| Property | Value |
| CAS Number | 91700-91-3 |
| Boiling Point | 733.7 ± 60.0 °C (at 760 mmHg)[1] |
| Acute Toxicity (Oral) | No data available[1] |
| Skin Corrosion/Irritation | No data available[1] |
| Serious Eye Damage/Irritation | No data available[1] |
| Carcinogenicity | No data available[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Handle with chemical impermeable gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat should be worn at all times. |
| Respiratory Protection | If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator. Ensure adequate ventilation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is a well-ventilated place, such as a chemical fume hood.
-
Set up emergency exits and a designated risk-elimination area.
-
Inspect all PPE for integrity before use.
-
Have an emergency spill kit readily accessible.
-
-
Handling :
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Prevent fire caused by electrostatic discharge.
-
-
Storage :
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Store apart from foodstuff containers or incompatible materials.
-
Emergency Response Plan
In the event of an emergency, follow the procedures outlined below.
Caption: Emergency response workflow for this compound incidents.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection :
-
Collect waste material in suitable and closed containers labeled for chemical waste disposal.
-
-
Disposal Method :
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Do not discharge to sewer systems.
-
-
Container Disposal :
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.
-
Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.
-
Handling and Storage Workflow
The following diagram illustrates the standard workflow for handling and storing this compound.
Caption: Standard workflow for handling and storage of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
